Product packaging for Isradipine-d3(Cat. No.:CAS No. 1189959-59-8)

Isradipine-d3

Cat. No.: B602481
CAS No.: 1189959-59-8
M. Wt: 374.4 g/mol
InChI Key: HMJIYCCIJYRONP-VPYROQPTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deuterated form of Isradipine. Isradipine is used in the management of mild to moderate hypertension and acts as a calcium channel blocker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O5 B602481 Isradipine-d3 CAS No. 1189959-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIYCCIJYRONP-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662045
Record name (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189959-59-8
Record name (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Isradipine-d3 as an Internal Standard: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of isradipine-d3 as an internal standard in the quantitative analysis of isradipine, a dihydropyridine calcium channel blocker. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and essential data for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of stable isotope dilution mass spectrometry (ID-MS). This "gold standard" analytical technique provides high accuracy and precision by correcting for variations that can occur during sample preparation and analysis. A known quantity of the stable isotope-labeled analyte, in this case, this compound, is added to the biological sample containing the unlabeled analyte, isradipine.

This compound is an ideal internal standard because it is chemically and physically almost identical to isradipine. The primary difference is a slight increase in mass due to the replacement of three hydrogen atoms with deuterium atoms. This near-identical behavior ensures that both compounds experience similar extraction efficiencies, ionization responses in the mass spectrometer, and potential for ion suppression or enhancement from the sample matrix. By measuring the ratio of the mass spectrometric response of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during processing.

Mechanism of Action of Isradipine

Isradipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] Its therapeutic effect is achieved by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[2] This inhibition leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2]

The signaling pathway for isradipine's action is as follows:

cluster_inhibition Isradipine Isradipine L_type_Ca_Channel L-type Calcium Channel Isradipine->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Decreased Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Catalyzes Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) MLC_P->Vasoconstriction Vasodilation Vasodilation Vasoconstriction->Vasodilation Inhibited leading to

Caption: Isradipine's signaling pathway in smooth muscle cells.

Quantitative Analysis Using this compound: A Bioanalytical Workflow

The quantification of isradipine in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies. A typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard involves several key steps.

cluster_workflow Bioanalytical Workflow Sample_Collection Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Caption: A typical bioanalytical workflow for isradipine quantification.

Data Presentation: Key Parameters for Analysis

The successful implementation of an LC-MS/MS method relies on the careful selection and optimization of several parameters for both the analyte and the internal standard.

ParameterIsradipineThis compoundRationale
Molecular Formula C₁₉H₂₁N₃O₅C₁₉H₁₈D₃N₃O₅Deuterium labeling increases the mass of the internal standard.
Molecular Weight 371.39 g/mol 374.41 g/mol The mass difference allows for distinct detection by the mass spectrometer.
Precursor Ion (m/z) 372.1375.1 (Predicted)Represents the protonated molecule [M+H]⁺ in positive ionization mode.
Product Ion (m/z) 312.2315.2 (Predicted)A stable and abundant fragment ion used for quantification in MRM mode.
MRM Transition 372.1 → 312.2[2]375.1 → 315.2 (Predicted)The specific mass transition monitored for each compound, ensuring high selectivity.

Experimental Protocol: A Validated LC-MS/MS Method

This section provides a detailed methodology for the quantification of isradipine in human plasma, adapted from a validated bioanalytical method.

Materials and Reagents
  • Isradipine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant)

  • Deionized water

Stock and Working Solutions
  • Isradipine Stock Solution (1 mg/mL): Dissolve 10 mg of isradipine in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (internal standard).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions
ParameterSetting
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 70% B (0-0.5 min), 70-90% B (0.5-1.5 min), 90% B (1.5-2.5 min), 90-70% B (2.5-2.6 min), 70% B (2.6-3.5 min)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi
MRM Transitions Isradipine: 372.1 → 312.2this compound: 375.1 → 315.2 (Predicted)
Dwell Time 200 ms

The Logic of Correction: How the Internal Standard Works

The core function of this compound is to normalize the analytical signal of isradipine, thereby correcting for potential inconsistencies. The following diagram illustrates this logical relationship.

cluster_correction Internal Standard Correction Logic Analyte Isradipine (Analyte) Variability Analytical Variability (e.g., extraction loss, ion suppression) Analyte->Variability IS This compound (Internal Standard) IS->Variability Analyte_Response Analyte MS Response Variability->Analyte_Response Affects IS_Response IS MS Response Variability->IS_Response Affects Similarly Ratio Analyte/IS Response Ratio Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration Correlates to

References

The Deuterium Kinetic Isotope Effect: A Potential Strategy for Enhancing Isradipine Stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isradipine, a dihydropyridine calcium channel blocker, is a widely used therapeutic agent for hypertension. However, like other dihydropyridines, it is susceptible to degradation, primarily through oxidation and photodegradation, which can impact its efficacy and shelf-life. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising strategy in drug development to enhance metabolic stability and, potentially, chemical stability. This technical guide explores the theoretical basis and practical considerations for applying deuterium labeling to improve the stability of Isradipine. By leveraging the deuterium kinetic isotope effect (KIE), it is hypothesized that the rate of Isradipine degradation can be attenuated. This guide provides a comprehensive overview of Isradipine's known degradation pathways, the principles of the kinetic isotope effect, and detailed, proposed experimental protocols for the synthesis, stability testing, and analysis of deuterated Isradipine. While direct comparative stability studies on deuterated Isradipine are not yet available in published literature, this document serves as a foundational resource for researchers aiming to investigate this promising avenue for drug optimization.

Introduction to Isradipine and its Stability Profile

Isradipine is a potent antagonist of L-type calcium channels, exerting its antihypertensive effects by relaxing vascular smooth muscle.[1] The chemical structure of Isradipine, like other 1,4-dihydropyridines, contains a central dihydropyridine ring that is susceptible to chemical degradation.

Known Degradation Pathways:

Published studies have shown that Isradipine is sensitive to light and oxidizing conditions.[2] The primary degradation pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue. This process leads to a loss of pharmacological activity.

The Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[3] The substitution of hydrogen (¹H) with deuterium (²H or D) results in a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond.[4][5][6] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This is known as a primary kinetic isotope effect and is quantified by the ratio of the rate constants (kH/kD).[3]

Application to Drug Stability:

By strategically placing deuterium at positions on a drug molecule that are susceptible to chemical degradation, the rate of these degradation reactions can be slowed, thereby enhancing the drug's stability.[7][8] For Isradipine, deuteration at the C-H bonds of the dihydropyridine ring is a logical starting point for investigation.

Proposed Research and Experimental Design

To investigate the effect of deuterium labeling on Isradipine stability, a comparative study between Isradipine and its deuterated analogue(s) is required.

Synthesis of Deuterated Isradipine

The synthesis of deuterated Isradipine would likely involve the use of deuterated starting materials or reagents. A possible synthetic route could be adapted from known syntheses of Isradipine, incorporating deuterium at the desired positions. For example, a deuterated version of the Hantzsch pyridine synthesis could be employed.

Diagram of Proposed Synthesis Workflow:

cluster_synthesis Synthesis of Deuterated Isradipine start Deuterated Starting Materials step1 Hantzsch-type Condensation start->step1 step2 Purification (e.g., Chromatography) step1->step2 product Deuterated Isradipine step2->product

Caption: A generalized workflow for the synthesis of deuterated Isradipine.

Stability Testing Protocol

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to separate and quantify Isradipine and its degradation products.[9][10]

Proposed Stability Study Conditions:

ConditionParameters
Temperature 4°C, 25°C/60% RH, 40°C/75% RH
Light Exposure Photostability chamber (ICH Q1B)
Oxidative Stress Dilute hydrogen peroxide solution
pH Acidic, neutral, and basic buffer solutions
Time Points 0, 1, 2, 4, 8, 12 weeks

Experimental Workflow for Stability Testing:

cluster_workflow Comparative Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_h Prepare Isradipine Solutions stress_h Expose Isradipine to Stressors prep_h->stress_h prep_d Prepare Deuterated Isradipine Solutions stress_d Expose Deuterated Isradipine to Stressors prep_d->stress_d hplc HPLC Analysis stress_h->hplc stress_d->hplc lcms LC-MS for Degradant Identification hplc->lcms compare Compare Degradation Rates hplc->compare isradipine Isradipine (Dihydropyridine) degradant Pyridine Degradant isradipine->degradant Oxidation / Light

References

Isradipine-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isradipine-d3, a deuterated analog of the L-type calcium channel blocker Isradipine. This document details its chemical properties, mechanism of action, and its application in research, with a focus on its use as an internal standard in pharmacokinetic studies.

Core Chemical and Physical Data

This compound is a stable isotope-labeled form of Isradipine, where three hydrogen atoms on the methyl ester group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Isradipine in biological samples, as it is chemically identical to the parent drug but has a distinct molecular weight.

PropertyValue
CAS Number 1189959-59-8[1]
Molecular Formula C₁₉H₁₈D₃N₃O₅
Molecular Weight 374.41 g/mol [1]

Mechanism of Action: L-type Calcium Channel Blockade

Isradipine, and by extension this compound, functions as a potent and selective blocker of L-type voltage-gated calcium channels (Caᵥ1.2 and Caᵥ1.3). These channels are crucial for regulating calcium influx into smooth muscle cells and neurons. By inhibiting these channels, Isradipine leads to a cascade of intracellular events that ultimately result in vasodilation and a reduction in blood pressure.

The signaling pathway for Isradipine's action is as follows:

Isradipine_Signaling_Pathway Isradipine Isradipine L_type_Ca_Channel L-type Ca²⁺ Channel (inactive state) Isradipine->L_type_Ca_Channel Binds & Stabilizes Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Blocks Calmodulin Calmodulin Ca_Influx->Calmodulin Activates Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Isradipine's Mechanism of Action

Experimental Protocols

Synthesis of this compound

Step 1: Knoevenagel Condensation

4-Formyl-2,1,3-benzoxadiazole is condensed with methyl acetoacetate in the presence of a catalyst, such as piperidine and acetic acid, to yield 2-(2,1,3-benzoxadiazol-4-ylmethylene)-3-oxobutanoic acid methyl ester.

Step 2: Hantzsch Dihydropyridine Synthesis

The product from Step 1 is then reacted with isopropyl acetoacetate and a deuterated ammonia source (or a subsequent deuterated methylation step for the ester) to form the dihydropyridine ring of this compound. To introduce the d3-methyl group, a common method would involve the hydrolysis of the corresponding carboxylic acid followed by esterification with deuterated methanol (CD₃OD) under acidic conditions.

Note: This is a generalized procedure and would require optimization for specific reaction conditions, purification, and characterization (e.g., via NMR and Mass Spectrometry) to ensure the final product's identity and purity.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is frequently used as an internal standard for the quantification of Isradipine in biological matrices like plasma. The following is a general protocol for sample preparation for LC-MS/MS analysis.

Materials:

  • Plasma samples containing Isradipine

  • This compound internal standard solution (concentration to be optimized based on expected analyte concentration)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 100 µL aliquot of the plasma sample, add a known amount of the this compound internal standard solution.

  • Add 300 µL of cold protein precipitation solvent to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

The analysis is then carried out using a suitable liquid chromatography method coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for both Isradipine and this compound would be optimized to ensure specificity and sensitivity. The ratio of the peak area of Isradipine to the peak area of this compound is used to calculate the concentration of Isradipine in the original sample.

Experimental Workflows

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.

Pharmacokinetic_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Dosing with Isradipine Blood_Sampling Blood Sample Collection (at various time points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Spiking Spike with This compound (IS) Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMSMS LC-MS/MS Analysis Supernatant_Transfer->LCMSMS Data_Processing Data Processing (Peak Area Ratio) LCMSMS->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Pharmacokinetic Study Workflow

This guide provides foundational technical information for researchers and professionals working with this compound. For specific experimental applications, further optimization of the described protocols is recommended.

References

Commercial Suppliers and Research Applications of Isradipine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension.[1][2] Its deuterated analog, Isradipine-d3, serves as a critical internal standard in analytical and pharmacokinetic studies, enabling precise quantification of Isradipine in biological matrices. This technical guide provides an in-depth overview of commercial suppliers of this compound for research purposes, detailed experimental protocols for its use, and a visualization of its relevant signaling pathway.

Commercial Suppliers of this compound

For researchers seeking to procure this compound, a number of reputable commercial suppliers offer this compound in various quantities and purities. The following table summarizes key information from several suppliers to facilitate comparison. Please note that pricing is subject to change and may require a direct quote from the supplier.

SupplierCatalog NumberAvailable QuantitiesPurityPrice (USD)
Toronto Research Chemicals I7785021 mg, 5 mg, 10 mgNot explicitly stated~$200 - $1500 (Quote required)
MedChemExpress HY-B0233S1 mg, 5 mg, 10 mg, 50 mg, 100 mg>98%~$150 - $2500+ (Quote required)
Veeprho V-I-084CustomNot explicitly statedQuote required
Santa Cruz Biotechnology sc-2121031 mg, 5 mgNot explicitly statedQuote required
Cayman Chemical 175371 mg, 5 mg, 10 mg≥98%~$200 - $1200 (Quote required)

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Isradipine in biological samples such as plasma.

Quantification of Isradipine in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the analysis of Isradipine in human plasma and demonstrates a common workflow where this compound would be substituted as the internal standard.[3]

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Isradipine: m/z 372.2 → 312.2

      • This compound: m/z 375.2 → 315.2 (predicted)

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Workflow for Pharmacokinetic Studies in Mice

The following diagram illustrates a typical workflow for a pharmacokinetic study in mice utilizing this compound as an internal standard.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis animal_dosing Isradipine Administration to Mice (Oral Gavage) blood_collection Serial Blood Sampling (e.g., tail vein) animal_dosing->blood_collection Time course plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_extraction Plasma Sample Extraction (with this compound IS) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) data_processing->pk_modeling

Caption: Workflow for a typical pharmacokinetic study of Isradipine in mice.

Signaling Pathway of Isradipine

Isradipine exerts its therapeutic effect by blocking L-type calcium channels, which are predominantly found in vascular smooth muscle cells.[1][2][4] This action inhibits the influx of calcium ions, leading to a cascade of events that ultimately results in vasodilation and a reduction in blood pressure.

The following diagram illustrates the mechanism of action of Isradipine.

signaling_pathway isradipine Isradipine l_type_channel L-type Ca2+ Channel isradipine->l_type_channel Inhibits extracellular Extracellular Space calmodulin Calmodulin ca_ion Ca2+ ca_ion->calmodulin Activates mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates mlc_p Phosphorylated MLC contraction Muscle Contraction mlc_p->contraction vasodilation Vasodilation extracellular->ca_ion Influx

Caption: Mechanism of action of Isradipine in vascular smooth muscle cells.

References

Handling and Storage of Isradipine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential handling and storage protocols for Isradipine-d3, a deuterated analog of the dihydropyridine calcium channel blocker, Isradipine. Given the limited availability of data specific to the deuterated form, this document leverages information from its non-deuterated counterpart, Isradipine, to establish safe and effective laboratory practices. This compound is often utilized as an internal standard in pharmacokinetic studies due to its similar chemical properties and distinct mass.

General Information

PropertyValue
Chemical Name 4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Methyl-d3 1-Methylethyl Ester
Synonyms Isrodipine-d3, PN-200-110-d3, Clivoten-d3, DynaCirc-d3, Esradin-d3, Lomir-d3, Prescal-d3
Molecular Formula C₁₉H₁₈D₃N₃O₅
Molecular Weight 374.41 g/mol (approx.)
CAS Number 1189959-59-8[1]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound. The following guidelines are based on recommendations for Isradipine.

ConditionRecommendationRationale
Temperature Store at room temperature or refrigerated.[2]Stability testing indicates that the product can be shipped without cooling measures.[3] Long-term storage at controlled room temperature or under refrigeration is recommended to ensure stability.
Light Protect from light.Isradipine is known to be photo-unstable.[4] Exposure to light can lead to degradation.
Air Store in a tightly sealed container.Minimizes exposure to moisture and atmospheric contaminants.

Handling and Safety Precautions

Isradipine is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[5] It is also very toxic to aquatic life with long-lasting effects.[5] Researchers should adhere to the following safety protocols.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust is generated, use a particle filter.

Engineering Controls:

  • Ensure adequate ventilation in areas where this compound is handled.[6]

  • Avoid the formation of dust.[2]

Hygiene Measures:

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Avoid release to the environment.[5]

Solubility Data

The solubility of Isradipine provides a strong indication of the expected solubility for this compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO18.5750
Ethanol7.4320

Data is for Isradipine and is based on a molecular weight of 371.39 g/mol .

Mechanism of Action: L-type Calcium Channel Blockade

Isradipine, and by extension this compound, functions as a potent and selective L-type voltage-gated calcium channel blocker.[3] It primarily exerts its effects on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[7][8]

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_ion_int Ca²⁺ (intracellular) L_type_Ca_Channel->Ca_ion_int Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->L_type_Ca_Channel Influx Calmodulin Calmodulin Ca_ion_int->Calmodulin Binds Isradipine_d3 This compound Isradipine_d3->L_type_Ca_Channel Blocks Vasodilation Vasodilation Isradipine_d3->Vasodilation Promotes Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Mechanism of action of this compound as an L-type calcium channel blocker.

Experimental Protocol: Use of this compound as an Internal Standard

The following is a representative protocol for the use of this compound as an internal standard in the quantification of Isradipine in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from a study on Isradipine pharmacokinetics.[9]

Experimental Workflow Start Start: Plasma Sample Collection Thaw Thaw plasma samples to room temperature Start->Thaw Aliquot Aliquot 50 µL of plasma Thaw->Aliquot Add_IS Add 5 µL of this compound internal standard solution (30 ng/mL) Aliquot->Add_IS Precipitate Add 95 µL of methanol for protein precipitation Add_IS->Precipitate Vortex Vortex the mixture Precipitate->Vortex Centrifuge Centrifuge at 4,600 x g for 5 minutes Vortex->Centrifuge Collect_Supernatant Collect the supernatant Centrifuge->Collect_Supernatant LC_MS_MS Analyze by LC-MS/MS Collect_Supernatant->LC_MS_MS Quantify Quantify Isradipine concentration relative to this compound LC_MS_MS->Quantify End End: Data Analysis Quantify->End

Caption: Workflow for plasma sample preparation using this compound as an internal standard.

Disclaimer: This document is intended for informational purposes for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

Isradipine vs. Isradipine-d3: A Comparative Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isradipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension. Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] In the continuous effort to optimize drug efficacy and safety, the strategic incorporation of deuterium atoms into drug molecules has emerged as a promising approach to favorably alter pharmacokinetic properties. This guide provides a detailed comparative analysis of the pharmacological profiles of Isradipine and its deuterated analog, Isradipine-d3. While comprehensive data on this compound is not extensively available in the public domain, this document will extrapolate the potential advantages of deuteration based on established principles of kinetic isotope effects and the known metabolic pathways of Isradipine.

Pharmacological Profile of Isradipine

Isradipine exerts its antihypertensive effect by selectively blocking L-type calcium channels in arterial smooth muscle.[1] This action leads to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.

Mechanism of Action

Isradipine's mechanism of action involves binding to the L-type calcium channels, which are prevalent in vascular smooth muscle. This binding inhibits the influx of extracellular calcium ions into the muscle cells. The reduced intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

dot

Isradipine Isradipine L_type_Ca_Channel L-type Calcium Channel Isradipine->L_type_Ca_Channel Blocks Ca_Influx Calcium Ion Influx L_type_Ca_Channel->Ca_Influx Inhibits Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Isradipine's Mechanism of Action.

Pharmacokinetics

The pharmacokinetic profile of Isradipine is characterized by rapid and nearly complete absorption after oral administration, followed by extensive first-pass metabolism.

Pharmacokinetic ParameterValueReference
Bioavailability 15-24%[3]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours
Protein Binding ~95%
Metabolism Extensively hepatic, primarily via CYP3A4[4]
Elimination Half-life ~8 hours
Excretion ~60-65% renal (as metabolites), ~25-30% fecal

The Deuterium Advantage: this compound

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific metabolically active sites within a drug molecule can significantly alter its pharmacokinetic profile. This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.

dot

Caption: Kinetic Isotope Effect on Metabolism.

Potential Pharmacological Profile of this compound
Pharmacokinetic ParameterIsradipinePredicted this compoundRationale for Prediction
Metabolic Stability ModerateIncreasedSlower CYP3A4-mediated metabolism due to the kinetic isotope effect.
Bioavailability 15-24%Potentially IncreasedReduced first-pass metabolism could lead to higher systemic exposure.
Half-life (t½) ~8 hoursPotentially LongerSlower metabolism would lead to a reduced clearance rate.
Peak Plasma Concentration (Cmax) VariablePotentially Higher and/or SustainedAltered absorption and metabolism could lead to changes in peak concentrations.
Dosing Frequency Typically twice dailyPotentially Once DailyA longer half-life could allow for less frequent dosing, improving patient compliance.

Experimental Protocols

Detailed experimental protocols for the direct comparison of Isradipine and this compound are not currently published. However, standard methodologies would be employed to evaluate their respective pharmacological profiles.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of Isradipine and this compound in human liver microsomes.

Methodology:

  • Incubation: Isradipine and this compound are incubated separately with pooled human liver microsomes in the presence of a NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the disappearance rate of the parent compound.

dot

start Start incubation Incubate Drug with Liver Microsomes & NADPH start->incubation sampling Sample at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis LC-MS/MS Analysis quenching->analysis calculation Calculate Half-life & Intrinsic Clearance analysis->calculation end End calculation->end

Caption: In Vitro Metabolic Stability Workflow.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Isradipine and this compound in a rodent model (e.g., rats or mice).

Methodology:

  • Animal Model: Male Sprague-Dawley rats are cannulated for serial blood sampling.

  • Drug Administration: A single oral or intravenous dose of Isradipine or this compound is administered to separate groups of rats.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life are calculated using non-compartmental analysis.

Conclusion

While Isradipine is an effective antihypertensive agent, its significant first-pass metabolism results in low bioavailability. The deuteration of Isradipine to form this compound presents a scientifically grounded strategy to potentially improve its metabolic stability. This could lead to an enhanced pharmacokinetic profile, including increased bioavailability and a longer half-life, which may translate to improved therapeutic efficacy and patient convenience through less frequent dosing. However, it is crucial to emphasize that the anticipated benefits of this compound are currently theoretical. Rigorous in vitro and in vivo comparative studies are necessary to definitively establish the pharmacological profile of this compound and to ascertain its potential clinical advantages over the non-deuterated parent compound. The absence of such direct comparative data in the public domain underscores the need for further research in this area.

References

Methodological & Application

Application Note: Quantification of Isradipine in Human Plasma by LC-MS/MS Using Isradipine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Isradipine in human plasma using a stable isotope-labeled internal standard, Isradipine-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate and precise quantification of Isradipine in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This application note describes a robust and sensitive LC-MS/MS method for the determination of Isradipine in human plasma, employing this compound as the internal standard (IS) to ensure high accuracy and precision.[2][3] The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects.

Experimental

Materials and Reagents
  • Isradipine (Reference Standard)

  • This compound (Internal Standard)[2][3]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (analytical grade)

  • Ultrapure Water

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM).

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare stock solutions of Isradipine and this compound by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL. Store these solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended, with stock solutions being stable for up to 3 months under these conditions.[4]

  • Working Solutions:

    • Prepare working solutions of Isradipine by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound (Internal Standard) by diluting its stock solution with the same diluent.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking drug-free human plasma with the appropriate Isradipine working solutions to achieve a concentration range of 10 to 5000 pg/mL.[5]

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

Sample Preparation

A liquid-liquid extraction procedure is employed for the extraction of Isradipine and the internal standard from human plasma.[5]

  • Aliquot 500 µL of human plasma (calibration standard, QC sample, or study sample) into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 1.5 mL of methyl-t-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography
  • Column: A C18 analytical column (e.g., 4.6 x 100 mm, 5 µm) is suitable for separation.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (e.g., 70:30, v/v) can be used.

  • Flow Rate: A flow rate of 0.7 mL/min is recommended.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Run Time: A short run time of approximately 2-3 minutes should be achievable.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • The transition for Isradipine is m/z 372.1 → m/z 312.2.[5]

    • The transition for this compound would be m/z 375.1 → m/z 315.2 (Note: The precursor and product ions will be shifted by +3 Da due to the deuterium labeling).

Data Analysis and Quantification

The quantification is based on the ratio of the peak area of Isradipine to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentration of Isradipine in the QC and unknown samples is then determined from this calibration curve.

Method Validation Summary

A summary of the expected performance characteristics of the method is presented below. These values are based on typical bioanalytical method validation guidelines.

ParameterAcceptance CriteriaExample Performance
Linearity r² ≥ 0.99A linear range of 10 to 5000 pg/mL with r² ≥ 0.9998 has been reported for Isradipine analysis.[5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10An LLOQ of 10 pg/mL has been achieved.[5]
Precision (Intra- and Inter-day) ≤ 15% RSD (≤ 20% at LLOQ)Reported precision has been shown to be good.[5]
Accuracy (Intra- and Inter-day) Within ±15% of nominal (±20% at LLOQ)Reported accuracy has been shown to be good.[5]
Recovery Consistent and reproducibleHigh recovery is expected with liquid-liquid extraction.
Matrix Effect Consistent and minimalThe use of a stable isotope-labeled internal standard helps to mitigate matrix effects.
Stability Analyte stable under various storage and processing conditionsStability should be assessed for freeze-thaw cycles, short-term benchtop, and long-term storage.

Experimental Workflow Diagram

Isradipine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Human Plasma Sample spike_is Spike with this compound (IS) start->spike_is 1. Add IS lle Liquid-Liquid Extraction (Methyl-t-butyl ether) spike_is->lle 2. Extract evap Evaporation to Dryness lle->evap 3. Concentrate reconstitute Reconstitution in Mobile Phase evap->reconstitute 4. Prepare for Injection injection Inject into LC-MS/MS reconstitute->injection 5. Analyze separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration 6. Process Data ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Isradipine Concentration calibration->quantification end End: Report Results quantification->end 7. Finalize

Caption: Workflow for the quantification of Isradipine in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Isradipine in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. This protocol is well-suited for applications in clinical and pharmaceutical research where precise measurement of Isradipine concentrations is required.

References

Application Notes and Protocols for Isradipine-d3 Sample Preparation in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Isradipine-d3 from biological matrices, a critical step for accurate bioanalytical quantification. This compound serves as an ideal internal standard (IS) for pharmacokinetic and bioequivalence studies of Isradipine due to its similar chemical properties and distinct mass. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction to Isradipine and Bioanalytical Challenges

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Accurate measurement of drug concentrations in biological fluids like plasma or serum is essential for pharmacokinetic assessments.[3] The complexity of these biological matrices necessitates a robust sample preparation strategy to remove interfering substances such as proteins and phospholipids, which can cause matrix effects and compromise the accuracy of LC-MS/MS analysis.[4][5] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for any analyte loss during sample processing and for variability in instrument response.

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix. Below is a summary of the performance characteristics of the three detailed methods.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Analyte precipitation with a solventPartitioning between two immiscible liquidsAnalyte retention on a solid sorbent
Extraction Recovery 85-95%>90%>95%
Matrix Effect Moderate to HighLow to ModerateVery Low
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh
LLOQ Achievable ~50 pg/mL~10 pg/mL[3]<10 pg/mL

Method 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins from plasma or serum samples. It is particularly suitable for high-throughput screening.

Experimental Protocol
  • Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Workflow Diagram

PPT_Workflow start Start: Plasma Sample aliquot 1. Aliquot 100 µL Plasma start->aliquot spike 2. Spike with this compound IS aliquot->spike precipitate 3. Add 300 µL Acetonitrile spike->precipitate vortex 4. Vortex for 1 min precipitate->vortex centrifuge 5. Centrifuge at 10,000 x g vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness (Optional) transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject end_node End: Analysis inject->end_node

Protein Precipitation Workflow

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.

Experimental Protocol
  • Sample Aliquoting: Pipette 200 µL of the biological matrix into a glass test tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution.

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each sample to adjust the pH.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).[3]

  • Extraction: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Workflow Diagram

LLE_Workflow start Start: Plasma Sample aliquot 1. Aliquot 200 µL Plasma start->aliquot spike 2. Spike with this compound IS aliquot->spike alkalinize 3. Add 0.1 M NaOH spike->alkalinize add_solvent 4. Add 1 mL MTBE alkalinize->add_solvent extract 5. Vortex for 5 min add_solvent->extract centrifuge 6. Centrifuge at 4,000 x g extract->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject end_node End: Analysis inject->end_node

Liquid-Liquid Extraction Workflow

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective method that provides the cleanest extracts, minimizing matrix effects and often leading to the lowest limits of quantification.[6]

Experimental Protocol
  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a tube.

    • Add 50 µL of this compound working solution.

    • Add 500 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., C18).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute Isradipine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Injection:

    • Inject into the LC-MS/MS system.

Workflow Diagram

SPE_Workflow cluster_sample Sample Pre-treatment cluster_spe SPE Procedure cluster_post Post-Elution aliquot 1. Aliquot 500 µL Plasma spike 2. Spike with this compound IS aliquot->spike acidify 3. Add Phosphoric Acid & Vortex spike->acidify condition 4. Condition Cartridge (Methanol, Water) acidify->condition load 5. Load Sample condition->load wash 6. Wash (10% Methanol) load->wash elute 7. Elute (Methanol) wash->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject start Start: Plasma Sample start->aliquot end_node End: Analysis inject->end_node

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate sample preparation technique for this compound is a critical step in the development of a robust and reliable bioanalytical method. Protein precipitation offers speed and simplicity, making it suitable for early discovery studies. Liquid-liquid extraction provides a cleaner sample and is a cost-effective option for many applications. For the highest sensitivity and selectivity, particularly for regulated bioanalysis, solid-phase extraction is the preferred method, despite its higher cost and complexity. The protocols provided herein offer a starting point for method development, and further optimization may be required based on the specific laboratory instrumentation and study requirements.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Isradipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a potent dihydropyridine L-type calcium channel blocker used in the management of hypertension.[1][2][3] Its deuterated analog, Isradipine-d3, serves as a valuable tool in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of L-type calcium channels. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays and a useful competitor in binding and functional screens. These application notes provide detailed protocols for the use of this compound in both primary and secondary HTS assays, as well as in pharmacokinetic profiling.

Isradipine acts by binding to the L-type calcium channels, which are crucial for muscle contraction, and inhibiting the influx of calcium ions into arterial smooth muscle and cardiac cells.[4][5][6] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[1][4] The high affinity and specificity of Isradipine for these channels make its deuterated form a reliable reference compound and competitive agent in screening assays.[1][6]

Core Applications of this compound in HTS

This compound can be employed in various stages of a drug discovery campaign targeting L-type calcium channels:

  • Primary HTS: As a reference inhibitor to determine the potency of test compounds in cell-based functional assays that measure intracellular calcium flux.

  • Competitive Binding Assays: To identify compounds that bind to the dihydropyridine binding site on the L-type calcium channel.

  • Pharmacokinetic (PK) HTS: As an internal standard for the quantification of Isradipine and its analogs in in vitro metabolic stability or cell permeability assays using liquid chromatography-mass spectrometry (LC-MS).[7]

Section 1: Primary HTS Assay - FLIPR-Based Calcium Flux Assay

This protocol describes a high-throughput, fluorescence-based functional assay to identify antagonists of L-type calcium channels.

Experimental Objective

To screen a compound library for inhibitors of L-type calcium channel activity by measuring changes in intracellular calcium concentration using a fluorescent dye in a cell line endogenously or recombinantly expressing the target channel.

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_screen Screening cluster_analysis Data Analysis p1 Seed cells into 384-well plates p2 Incubate cells (24 hours) p1->p2 p3 Load cells with calcium-sensitive dye p2->p3 s1 Add test compounds and this compound (controls) p3->s1 s2 Incubate s1->s2 s3 Add depolarizing agent (e.g., KCl) s2->s3 s4 Measure fluorescence (FLIPR) s3->s4 a1 Calculate percent inhibition s4->a1 a2 Generate dose-response curves for 'hits' a1->a2 a3 Determine IC50 values a2->a3

Caption: High-throughput calcium flux assay workflow.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human Cav1.2 L-type calcium channel.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compounds: Test compound library, this compound (positive control), DMSO (negative control).

  • Reagents:

    • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

    • Fluo-4 AM calcium-sensitive dye.

    • Probenecid.

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Depolarizing agent: Potassium chloride (KCl) solution.

Experimental Protocol
  • Cell Plating:

    • Trypsinize and resuspend HEK293-Cav1.2 cells to a density of 50,000 cells/mL in culture medium.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (1,250 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in Assay Buffer. The final concentration of DMSO should be kept below 0.5%.

    • Add 5 µL of the diluted compounds to the respective wells of the cell plate.

    • For control wells, add Assay Buffer with DMSO (negative control) or a known concentration of this compound (positive control).

    • Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the assay plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Establish a baseline fluorescence reading for 10 seconds.

    • Add 10 µL of the KCl depolarizing solution to all wells to activate the L-type calcium channels.

    • Immediately begin measuring the fluorescence intensity for 120 seconds.

Data Analysis and Presentation

The increase in fluorescence upon depolarization corresponds to the influx of calcium. The inhibitory effect of the test compounds is calculated as a percentage of the response in the control wells.

Table 1: Example Quantitative Data for Primary HTS

CompoundConcentration (µM)% Inhibition of Ca2+ Flux
DMSO (Negative Control)N/A0%
This compound0.195%
Test Compound A1088%
Test Compound B1012%
Test Compound C1055%

For compounds showing significant inhibition ("hits"), a dose-response curve is generated to determine the IC50 value.

Section 2: Secondary Assay - Radioligand Binding Assay

This protocol describes a competitive binding assay to confirm that "hit" compounds from the primary screen act on the dihydropyridine binding site of the L-type calcium channel.

Experimental Objective

To determine the binding affinity (Ki) of test compounds for the L-type calcium channel by measuring their ability to displace a radiolabeled dihydropyridine ligand, with this compound used as a reference competitor.

Signaling Pathway

Binding_Assay cluster_channel L-type Calcium Channel channel Cav1.2 Subunit (Dihydropyridine Site) radioligand [3H]-Nitrendipine (Radioligand) radioligand->channel Binds competitor This compound or Test Compound competitor->channel Competes for Binding

Caption: Competitive radioligand binding assay principle.

Materials and Reagents
  • Source of Channels: Membrane preparations from cells overexpressing the L-type calcium channel.

  • Radioligand: [3H]-Nitrendipine or a similar tritiated dihydropyridine.

  • Competitors: Test compounds, this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters .

Experimental Protocol
  • Assay Setup:

    • In a 96-well plate, add Assay Buffer, membrane preparation, [3H]-Nitrendipine (at a concentration near its Kd), and varying concentrations of the test compound or this compound.

    • Total binding is determined in the absence of any competitor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM Isradipine).

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold Assay Buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis and Presentation

The specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate displacement curves and calculate the Ki values for the test compounds.

Table 2: Example Quantitative Data for Binding Assay

CompoundIC50 (nM)Ki (nM)
This compound3.51.2
Test Compound A25.88.9
Test Compound C150.251.8

Section 3: HTS for In Vitro Metabolic Stability

This protocol details the use of this compound as an internal standard in a high-throughput assay to assess the metabolic stability of new chemical entities (NCEs).

Experimental Objective

To determine the rate of metabolism of a test compound by liver microsomes, using this compound as an internal standard for accurate quantification by LC-MS.

Logical Relationship

LCMS_Workflow cluster_incubation Metabolic Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis i1 Test Compound + Liver Microsomes i2 Add NADPH to initiate reaction i1->i2 i3 Incubate at 37°C i2->i3 q1 Add Acetonitrile with This compound (Internal Std) i3->q1 q2 Centrifuge to precipitate protein q1->q2 a1 Analyze supernatant by LC-MS q2->a1 a2 Quantify remaining Test Compound vs. This compound a1->a2

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol
  • Incubation:

    • In a 96-well plate, pre-incubate the test compound (1 µM) with liver microsomes in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding ice-cold acetonitrile containing a fixed concentration of this compound.

  • Sample Preparation:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS Analysis:

    • Inject the samples into an LC-MS/MS system.

    • Monitor the parent mass of the test compound and the parent mass of this compound.

Data Analysis and Presentation

The metabolic stability is determined by the half-life (t1/2) of the compound, calculated from the rate of disappearance of the parent compound over time. The peak area of the test compound is normalized to the peak area of the this compound internal standard at each time point to correct for variations in sample processing and instrument response.

Table 3: Example Data for Metabolic Stability Assay

Time (min)Test Compound A (Normalized Peak Area)
01.00
50.85
150.60
300.35
600.10

From this data, the half-life and intrinsic clearance of the test compound can be calculated.

References

Application of Isradipine-d3 in Pharmacokinetic Studies of Isradipine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on accurate and precise bioanalytical methods to quantify drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as Isradipine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] The co-elution of the analyte and its deuterated analog minimizes variations arising from sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and robustness of the method.[5][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Isradipine.

Pharmacokinetic Parameters of Isradipine

The pharmacokinetic profile of Isradipine has been characterized in several studies. Key parameters are summarized in the table below. It is important to note that these values can vary depending on the dosage, formulation, and patient population.

ParameterValueReference
Bioavailability 15-24%[2][9][10][11]
Time to Peak Plasma Concentration (tmax) ~1.5 hours[1][9]
Elimination Half-Life (t1/2) ~8 hours[1][2][9][12]
Plasma Protein Binding ~95%[1][2][9]
Metabolism Extensively hepatic, primarily via CYP3A4[9][11]
Excretion ~60-65% renal (as metabolites), ~25-30% fecal[9][10][12]

Experimental Protocols

Bioanalytical Method for Isradipine Quantification in Human Plasma using LC-MS/MS

This protocol describes a sensitive and rapid method for the quantification of Isradipine in human plasma using this compound as an internal standard.

a. Materials and Reagents:

  • Isradipine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and methyl-t-butyl ether

  • Ammonium acetate

  • Human plasma (with K3EDTA as anticoagulant)

  • Deionized water

b. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank.

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M NaOH to alkalize the plasma.

  • Add 1 mL of methyl-t-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

c. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1290 UHPLC or equivalent
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate (80:20, v/v)
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Isradipine: m/z 372.1 -> 312.2this compound: m/z 375.1 -> 315.2 (Predicted)
Collision Energy Optimized for each transition

d. Calibration Curve and Quality Control Samples:

  • Prepare calibration standards by spiking known concentrations of Isradipine into blank plasma. A typical range would be 0.05 ng/mL to 50 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Pharmacokinetic Study Protocol

a. Study Design:

  • A single-dose, open-label study in healthy volunteers.

  • Subjects receive a single oral dose of Isradipine (e.g., 5 mg).

  • Blood samples are collected at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

b. Sample Collection and Handling:

  • Collect blood samples in tubes containing K3EDTA.

  • Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

c. Data Analysis:

  • Calculate the plasma concentrations of Isradipine using the validated LC-MS/MS method.

  • Use pharmacokinetic software (e.g., WinNonlin) to determine the pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, etc.).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is alkalize Alkalize add_is->alkalize extract Liquid-Liquid Extraction alkalize->extract evaporate Evaporate extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify pk_analysis Pharmacokinetic Analysis quantify->pk_analysis

Caption: Experimental workflow for the pharmacokinetic analysis of Isradipine.

logical_relationship cluster_analyte Isradipine (Analyte) cluster_is This compound (Internal Standard) cluster_lcms LC-MS/MS System cluster_output Result isradipine Isradipine lc Liquid Chromatography isradipine->lc Co-elution ratio Peak Area Ratio (Isradipine / this compound) isradipine_d3 This compound isradipine_d3->lc Co-elution ms Mass Spectrometry lc->ms ms->isradipine ms->isradipine_d3 Monitors m/z 375.1 concentration Accurate Concentration ratio->concentration

Caption: Rationale for using this compound as an internal standard.

References

Application Note: High-Throughput Analysis of Isradipine in Human Plasma using Isradipine-d3 as an Internal Standard for Therapeutic Drug monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of isradipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isradipine-d3 is employed as the internal standard (IS) to ensure accuracy and precision, making this method highly suitable for therapeutic drug monitoring (TDM). The protocol outlines a straightforward sample preparation procedure and provides optimized chromatographic and mass spectrometric conditions for high-throughput analysis. This method is crucial for clinical research applications aiming to personalize isradipine dosage, thereby maximizing therapeutic efficacy and minimizing potential toxicity.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the management of mild to moderate essential hypertension.[1][2] Therapeutic drug monitoring (TDM) is a critical tool for optimizing isradipine therapy due to inter-individual pharmacokinetic variability.[3] TDM allows for dose adjustments to maintain plasma concentrations within the therapeutic window, enhancing treatment efficacy and reducing adverse effects.[4] A reliable analytical method is essential for accurate TDM. LC-MS/MS has become the preferred technique for TDM due to its high sensitivity, specificity, and throughput.[3][5] This method utilizes this compound, a stable isotope-labeled internal standard, to correct for matrix effects and variations in sample processing and instrument response, leading to highly reliable quantification.

Signaling Pathway of Isradipine

Isradipine functions by inhibiting the influx of calcium ions through L-type calcium channels in arterial smooth muscle cells.[1][6][7] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[1][6] The detailed signaling cascade is illustrated below.

cluster_cell Vascular Smooth Muscle Cell isradipine Isradipine ltcc L-Type Calcium Channel (Inactive State) isradipine->ltcc Binds & Stabilizes ca_influx Ca²⁺ Influx ltcc->ca_influx Inhibits vasodilation Vasodilation ltcc->vasodilation Results in calmodulin Calmodulin ca_influx->calmodulin Activates ca_calmodulin Ca²⁺-Calmodulin Complex mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlck_active Active MLCK myosin Myosin Light Chain mlck_active->myosin Phosphorylates myosin_p Phosphorylated Myosin Light Chain contraction Muscle Contraction myosin_p->contraction Leads to

Caption: Mechanism of action of Isradipine in vascular smooth muscle cells.

Experimental Protocol

This protocol is designed for the analysis of isradipine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Isradipine reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column (e.g., C18, 2.1 x 100 mm, 3.5 µm)[8]

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of isradipine and this compound by dissolving the appropriate amount in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the isradipine stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Protein Precipitation): a. Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube. b. Add 200 µL of the internal standard spiking solution to each tube. c. Vortex for 30 seconds to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm[8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[8]
Injection Volume 5 µL
Column Temperature 40°C[8]
Gradient 20% B to 90% B over 2 min, hold at 90% B for 1 min, return to 20% B

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions See Table 1

Table 1: MRM Transitions for Isradipine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Isradipine372.1312.2[5]
This compound375.1315.2

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for TDM.[3][9] Key validation parameters are summarized below.

Table 2: Summary of Method Performance Characteristics

ParameterTypical Performance
Linearity Range 10 - 10,000 pg/mL[5][8]
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 10 pg/mL[5][8]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery Consistent and reproducible

Experimental Workflow

The following diagram illustrates the complete workflow for the therapeutic drug monitoring of isradipine.

cluster_prep Protein Precipitation sample_collection 1. Patient Sample Collection (Human Plasma) add_is Add this compound (IS) & Acetonitrile sample_collection->add_is sample_prep 2. Sample Preparation lc_ms_analysis 3. LC-MS/MS Analysis data_processing 4. Data Processing lc_ms_analysis->data_processing Raw Data report 5. Report Generation data_processing->report Concentration Results vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->lc_ms_analysis

Caption: Workflow for Isradipine TDM using LC-MS/MS.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of isradipine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it an ideal tool for therapeutic drug monitoring in a clinical research setting. This method can aid in the optimization of isradipine dosing to improve patient outcomes.

References

Application Notes and Protocols for Bioequivalence Studies of Isradipine Formulations Using Isradipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations to the innovator product, bioequivalence studies are essential. These studies rely on accurate and precise quantification of the drug in biological matrices. Isradipine-d3, a stable isotope-labeled analog of Isradipine, serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods due to its similar chemical and physical properties to the analyte, ensuring high accuracy and reproducibility.[1] This document provides detailed application notes and protocols for conducting bioequivalence studies of Isradipine formulations.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of Isradipine from various studies. These values are critical for the design and interpretation of bioequivalence studies.

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Immediate-Release Capsule 5 mg6.01.515.1 (AUC0-8)~8
Slow-Release Formulation 5 mgReduced by ~50% compared to IR5 to 7Bioavailability increased by <20% vs. IRNot Specified
10 mg Capsule 10 mgNot Specified1.57 ± 0.44Not Specified6.63 ± 2.4
10 mg Oral Solution 10 mgNot Specified0.40 ± 0.28Not Specified5.36 ± 1.8

Data compiled from multiple sources for illustrative purposes.[2][3][4]

Experimental Protocols

Bioequivalence Study Protocol: 5 mg Isradipine Capsules (as per FDA Guidance)

This protocol is based on the recommendations from the U.S. Food and Drug Administration (FDA) for Isradipine bioequivalence studies.[5]

a. Study Design:

  • Type: Fasting, single-dose, two-treatment, two-period, crossover in vivo study.[5]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

  • Washout Period: A sufficient washout period between the two treatment periods should be implemented to ensure the complete elimination of the drug from the previous period.

b. Dosing and Administration:

  • Test Product: 5 mg Isradipine capsule.

  • Reference Product: 5 mg Isradipine capsule (Reference Listed Drug).

  • Administration: A single oral dose of the test or reference product with a standardized volume of water after an overnight fast of at least 10 hours.

c. Blood Sampling:

  • Blood samples are collected in tubes containing an appropriate anticoagulant.

  • Sampling should be performed at pre-dose (0 h) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile of Isradipine. Suggested time points include: 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 18, 24, 36, and 48 hours post-dose.

  • Plasma is separated by centrifugation and stored at -70°C or below until analysis.

d. Bioanalytical Method:

  • Isradipine concentrations in plasma samples will be determined using a validated LC-MS/MS method with this compound as the internal standard.

e. Pharmacokinetic and Statistical Analysis:

  • The primary pharmacokinetic parameters to be determined are Cmax, AUC0-t, and AUC0-∞.

  • Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.

Bioanalytical Method Protocol: LC-MS/MS Quantification of Isradipine in Human Plasma

This protocol describes a sensitive and selective method for the quantification of Isradipine in human plasma using this compound as the internal standard.

a. Sample Preparation (Protein Precipitation):

  • Allow plasma samples to thaw at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

b. Liquid Chromatography Conditions:

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Start with 30% B, hold for 0.5 min.

    • Linearly increase to 95% B over 2.5 min.

    • Hold at 95% B for 1 min.

    • Return to 30% B in 0.1 min and re-equilibrate for 1.9 min.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (illustrative):

    • Isradipine: m/z 372.2 → 312.2

    • This compound: m/z 375.2 → 315.2

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

d. Method Validation: The bioanalytical method must be validated according to regulatory guidelines, including assessments of selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

Bioequivalence_Study_Workflow cluster_Screening Subject Screening & Enrollment cluster_Period1 Period 1 cluster_Period2 Period 2 cluster_Analysis Sample Analysis & Data Processing Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Fasting1 Overnight Fast Informed_Consent->Fasting1 Dosing1 Randomized Dosing (Test or Reference) Fasting1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis LC-MS/MS Bioanalysis (with this compound IS) Sampling1->Bioanalysis Fasting2 Overnight Fast Washout->Fasting2 Dosing2 Crossover Dosing (Alternate Formulation) Fasting2->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Bioequivalence Determination Stat_Analysis->Report

Caption: Workflow of a typical crossover bioequivalence study.

Internal_Standard_Logic cluster_Sample Biological Sample cluster_Processing Sample Processing cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Plasma Plasma Sample (Unknown Isradipine Conc.) Add_IS Spike with known amount of this compound (IS) Plasma->Add_IS Extraction Extraction (Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (Analyte & IS signals) LC_Separation->MS_Detection Ratio Calculate Peak Area Ratio (Isradipine / this compound) MS_Detection->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Isradipine Concentration Calibration_Curve->Concentration

Caption: Role of this compound as an internal standard.

References

Application Note: The Use of Isradipine-d3 in In Vitro Metabolic Stability Studies of Isradipine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to enzymatic degradation.[1] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the microsomal fraction, playing a major role in the clearance of most drugs.[2][3] In vitro metabolic stability assays using liver microsomes are therefore essential for predicting the in vivo intrinsic clearance of a drug candidate.[2][4]

Isradipine is a dihydropyridine calcium channel blocker used for treating hypertension.[5][6] It undergoes extensive first-pass metabolism, resulting in low bioavailability (15-24%).[7] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile.

This document details the application of Isradipine-d3, a stable isotope-labeled (deuterated) form of Isradipine, in metabolic stability studies. This compound serves as an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is critical for accurate quantification as it co-elutes with the analyte and effectively normalizes for variations in sample processing and matrix effects, leading to more reliable and robust data.[8]

Principle of the Assay

The in vitro metabolic stability assay involves incubating the test compound (Isradipine) with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1][2] The reaction is initiated by adding a necessary cofactor, typically NADPH, which is required for the activity of CYP enzymes.[3] The reaction is allowed to proceed at 37°C, and aliquots are taken at various time points. The reaction in these aliquots is terminated by adding a cold organic solvent like acetonitrile.[4]

Following the termination step, a known concentration of the internal standard (this compound) is added to each sample. The samples are then processed and analyzed by LC-MS/MS to measure the decrease in the concentration of the parent compound (Isradipine) over time. The rate of disappearance is used to calculate key metabolic stability parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).

The primary role of this compound is not to be the compound under investigation, but to act as a stable reference for the precise quantification of Isradipine. Deuterated standards are valuable because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by mass spectrometry.[9]

Experimental Protocol: In Vitro Metabolic Stability of Isradipine using Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of Isradipine.

1. Materials and Reagents

  • Test Compound: Isradipine (10 mM stock in DMSO)

  • Internal Standard: this compound (10 mM stock in DMSO)

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech)[4]

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4[4]

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution.[2][10]

  • Termination Solution: Acetonitrile (ACN), ice-cold

  • Control Compounds:

    • High Clearance Control: Verapamil or Dextromethorphan[4]

    • Low Clearance Control: Warfarin or Pregabalin[10]

  • Equipment: 96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.

2. Assay Procedure

  • Preparation of Working Solutions:

    • Prepare a 1 µM working solution of Isradipine by diluting the 10 mM DMSO stock in the KPO4 buffer.

    • Prepare working solutions for control compounds similarly.

    • Prepare the NADPH cofactor solution (e.g., 1 mM in KPO4 buffer).

    • Prepare the microsomal suspension by diluting the 20 mg/mL stock to 0.5 mg/mL in KPO4 buffer. Keep on ice.[2][4]

  • Incubation Setup:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Include control wells:

      • T=0 control: Contains Isradipine and microsomes, but the reaction is stopped immediately.

      • Negative control (-NADPH): Contains Isradipine and microsomes but no NADPH, run for the longest time point to check for non-NADPH mediated degradation.[2]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.[2][4]

  • Sample Processing:

    • After the final time point, add the this compound internal standard solution to all wells (except for blank matrix controls) to a final concentration of 100 nM.

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

5. LC-MS/MS Analysis:

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Isradipine relative to the constant concentration of this compound.

Data Presentation and Analysis

The concentration of Isradipine at each time point is determined by comparing its peak area to the peak area of this compound. The percentage of Isradipine remaining is plotted against time.

  • Half-Life (t½) Calculation: The natural logarithm of the percentage of parent compound remaining is plotted versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (Clint) Calculation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

Table 1: Representative Metabolic Stability Data for Isradipine

Time Point (min)% Isradipine Remainingln(% Remaining)
01004.61
5854.44
15604.09
30353.56
45182.89

Table 2: Calculated Pharmacokinetic Parameters for Isradipine

ParameterValueUnit
Elimination Rate Constant (k)0.038min⁻¹
In Vitro Half-Life (t½) 18.2 minutes
Intrinsic Clearance (Clint) 76.1 µL/min/mg protein

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_process Sample Processing & Analysis prep_cpd Prepare Test Compound (Isradipine) pre_incubate Pre-incubate Microsomes + Compound at 37°C prep_cpd->pre_incubate prep_mic Prepare Microsome Suspension prep_mic->pre_incubate prep_nadph Prepare NADPH Cofactor start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn pre_incubate->start_rxn incubate Incubate at 37°C (Time points: 0-45 min) start_rxn->incubate terminate Terminate Reaction (Add cold ACN) incubate->terminate add_is Add Internal Standard (this compound) terminate->add_is centrifuge Centrifuge to Pellet Protein add_is->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for the microsomal metabolic stability assay.

Role of Internal Standard (IS)

This diagram explains the logical relationship of using an internal standard for accurate quantification.

G cluster_process Processing & Analysis cluster_result Quantification analyte Analyte (Isradipine) variation Sources of Variation (Pipetting, Matrix Effects, Ion Suppression) is Internal Standard (this compound) lcms LC-MS/MS Measurement variation->lcms Affects Both Equally ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio result Accurate Concentration of Analyte ratio->result

Caption: Role of an internal standard in LC-MS/MS analysis.

Metabolic Pathway of Isradipine

Isradipine, like other dihydropyridines, is primarily metabolized via oxidation of the dihydropyridine ring to its pyridine derivative, a reaction catalyzed mainly by CYP3A4.[11]

G isradipine Isradipine (Dihydropyridine) metabolite Pyridine Metabolite (Inactive) isradipine->metabolite Oxidation cyp3a4 CYP3A4 Enzyme (+ NADPH cofactor) cyp3a4->isradipine

Caption: Primary metabolic pathway of Isradipine.

References

Quantitative Analysis of Isradipine and its Metabolites using Isradipine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of the calcium channel blocker isradipine and its major metabolites in biological matrices, primarily human plasma. The method utilizes a stable isotope-labeled internal standard, Isradipine-d3, to ensure accuracy and precision. This application note is intended for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. It undergoes extensive first-pass metabolism, leading to the formation of several metabolites. The primary metabolic pathways include the oxidation of the dihydropyridine ring to a pyridine ring and hydrolysis of the ester side chains, resulting in the formation of pyridine monoacid derivatives and a cyclic lactone. Accurate quantification of both the parent drug and its major metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity. The use of a deuterated internal standard, this compound, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.

Metabolic Pathway of Isradipine

Isradipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic transformations involve the oxidation of the dihydropyridine ring to the corresponding pyridine analogue, followed by the hydrolysis of the ester groups to form mono- and di-carboxylic acids. Another significant metabolite is a cyclic lactone.

Isradipine_Metabolism Isradipine Isradipine Pyridine_Analog Pyridine Analog Isradipine->Pyridine_Analog Oxidation (CYP3A4) Lactone_Metabolite Cyclic Lactone Metabolite Isradipine->Lactone_Metabolite Intramolecular Cyclization & Ester Hydrolysis Monoacid_Metabolites Pyridine Monoacid Metabolites Pyridine_Analog->Monoacid_Metabolites Ester Hydrolysis

Figure 1: Simplified metabolic pathway of Isradipine.

Experimental Protocols

Materials and Reagents
  • Isradipine certified reference standard

  • This compound certified reference standard (Internal Standard, IS)

  • Reference standards for Isradipine metabolites (if available)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

  • Methyl tert-butyl ether (MTBE)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for isradipine extraction from human plasma.[1]

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: Re-equilibrate at 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data and MRM Transitions

The following table summarizes the known and proposed MRM transitions for isradipine and its metabolites. The transitions for the metabolites are predicted based on their structures and may require experimental optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Isradipine 372.1312.215 - 25Validated transition.[1]
This compound (IS) 375.1315.215 - 25Predicted based on a +3 Da shift from Isradipine.
Pyridine Analog 370.1Requires OptimizationRequires OptimizationDehydrogenated metabolite.
Pyridine Monoacid 1 358.1Requires OptimizationRequires OptimizationHydrolysis of the methyl ester.
Pyridine Monoacid 2 328.1Requires OptimizationRequires OptimizationHydrolysis of the isopropyl ester.
Cyclic Lactone 356.1Requires OptimizationRequires OptimizationMolecular weight of 355.3 g/mol .
  • Infusion of Metabolite Standards: If available, infuse pure standards of each metabolite into the mass spectrometer to determine the most abundant and stable product ions.

  • On-Column Fragmentation: If standards are not available, analyze a sample known to contain the metabolites and perform product ion scans on the predicted precursor ions to identify characteristic fragments.

  • Collision Energy Optimization: For each precursor-product ion pair, perform a collision energy optimization to maximize the signal intensity.

Experimental Workflow and Data Analysis

The overall workflow for the quantitative analysis is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Figure 2: Experimental workflow for the quantitative analysis of Isradipine and its metabolites.

Data analysis is performed using the software provided with the LC-MS/MS system. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analytes in the quality control and unknown samples is then determined from this calibration curve using a weighted linear regression.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of isradipine and a strategy for the analysis of its major metabolites in human plasma using LC-MS/MS with this compound as an internal standard. The provided methods for sample preparation and LC-MS/MS conditions serve as a robust starting point for method development and validation. The successful implementation of this assay will enable accurate pharmacokinetic and drug metabolism studies of isradipine. Experimental determination and optimization of the MRM transitions for the metabolites are critical next steps for the full validation of the multi-analyte panel.

References

Troubleshooting & Optimization

Overcoming matrix effects with Isradipine-d3 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming matrix effects in mass spectrometry using Isradipine-d3 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of quantitative results.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis. Because it is chemically almost identical to the analyte (Isradipine), it co-elutes and experiences nearly the same degree of matrix effects.[3][4] This allows for accurate correction of signal variability, as the ratio of the analyte to the internal standard remains constant even when ion suppression or enhancement occurs.[5][6]

Q3: How does this compound compensate for matrix effects?

A3: this compound is added at a known concentration to all samples, calibrators, and quality controls before sample preparation. During LC-MS/MS analysis, both Isradipine and this compound are affected similarly by matrix interferences. By calculating the peak area ratio of Isradipine to this compound, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[3][5]

Q4: Can I use a different internal standard that is not a stable isotope-labeled analog?

A4: While other compounds (analog internal standards) can be used, they may not co-elute perfectly with the analyte and may respond differently to matrix effects. This can lead to inadequate correction and compromise the reliability of the results.[7] A stable isotope-labeled internal standard like this compound is strongly preferred for robust and accurate bioanalytical methods.

Troubleshooting Guide

Issue 1: High variability in analyte response across different samples.

  • Possible Cause: Inconsistent matrix effects between individual samples. Biological matrices can have significant inter-individual variability.[6]

  • Troubleshooting Steps:

    • Verify Internal Standard Usage: Ensure that this compound is being added consistently to all samples at the beginning of the sample preparation process.

    • Evaluate Matrix Factor: Perform a quantitative matrix effect assessment (see Experimental Protocols) to determine the extent of ion suppression or enhancement.

    • Optimize Chromatography: Modify the chromatographic method to separate Isradipine from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[5]

Issue 2: Poor accuracy and precision in quality control (QC) samples.

  • Possible Cause: The internal standard is not adequately compensating for the matrix effect, or there are other sources of error in the workflow.

  • Troubleshooting Steps:

    • Check for Contamination: Ensure that the this compound stock solution is not contaminated with unlabeled Isradipine.

    • Assess Extraction Recovery: Determine the extraction recovery for both Isradipine and this compound. Inconsistent recovery can lead to poor performance.

    • Review Integration Parameters: Check the peak integration parameters for both the analyte and the internal standard to ensure they are being processed correctly.

    • Re-validate the Method: If the issue persists, it may be necessary to re-validate the analytical method, paying close attention to the matrix effect and extraction recovery assessments.

Issue 3: Low signal intensity for Isradipine, even at higher concentrations.

  • Possible Cause: Severe ion suppression is occurring.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: This will help to visualize the regions of ion suppression in the chromatogram and determine if the analyte is co-eluting with these interferences.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression, but ensure that the analyte concentration remains above the lower limit of quantitation (LLOQ).[2]

    • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

    • Optimize Mobile Phase: Adjusting the mobile phase composition or additives can alter the elution profile of interfering compounds and reduce their impact on the analyte's ionization.

Data Presentation

The following table demonstrates the impact of using this compound as an internal standard on the quantification of Isradipine in human plasma in the presence of significant matrix effects.

ParameterWithout Internal StandardWith this compound Internal Standard
Mean Recovery (%) 65.298.7
Precision (%RSD) 18.54.2
Accuracy (%Bias) -34.8-1.3

This is representative data compiled from typical outcomes in bioanalytical method validation and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol is used to quantitatively determine the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Isradipine and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma samples first, then spike with Isradipine and this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike Isradipine and this compound into blank plasma before the extraction process.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • A value close to 1.0 indicates effective compensation by the internal standard.

Protocol 2: LC-MS/MS Bioanalytical Method for Isradipine

This is a general protocol for the analysis of Isradipine in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 25 µL of this compound internal standard working solution.

    • Add 50 µL of 0.1 M NaOH and vortex.

    • Add 1 mL of methyl tert-butyl ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate (gradient elution may be required).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Isradipine: m/z 372.2 -> 312.2

      • This compound: m/z 375.2 -> 315.2

    • Optimize collision energy and other source parameters for maximum signal intensity.

Visualizations

cluster_0 Analytical Workflow without Internal Standard Sample Sample Extraction Extraction Sample->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Analyte Peak Area Analyte Peak Area LC-MS/MS Analysis->Analyte Peak Area Inaccurate Result Inaccurate Result Analyte Peak Area->Inaccurate Result Matrix Effects Matrix Effects Matrix Effects->LC-MS/MS Analysis Variable Ionization cluster_1 Analytical Workflow with this compound Sample Sample Add this compound Add this compound Sample->Add this compound Extraction Extraction Add this compound->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Analyte/IS Ratio Analyte/IS Ratio LC-MS/MS Analysis->Analyte/IS Ratio Accurate Result Accurate Result Analyte/IS Ratio->Accurate Result Matrix Effects Matrix Effects Matrix Effects->LC-MS/MS Analysis Variable but Compensated Ionization Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check IS Addition Verify IS Addition and Concentration Inconsistent Results->Check IS Addition Yes Re-validate Method Re-validate Method Inconsistent Results->Re-validate Method No, other issues Assess Matrix Effect Perform Quantitative Matrix Effect Assessment Check IS Addition->Assess Matrix Effect Optimize Chromatography Modify LC Method to Avoid Suppression Zones Assess Matrix Effect->Optimize Chromatography Improve Sample Cleanup Enhance Extraction (e.g., SPE, LLE) Optimize Chromatography->Improve Sample Cleanup Improve Sample Cleanup->Re-validate Method

References

Technical Support Center: Isradipine-d3 Detection by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Isradipine-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for the reliable detection of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound detection?

A1: Positive ion Electrospray Ionization (ESI+) is the recommended mode for the detection of Isradipine and its deuterated analogs like this compound.[1][2]

Q2: What are the optimal mass-to-charge (m/z) transitions for this compound in Multiple Reaction Monitoring (MRM) mode?

A2: For Isradipine, the transition m/z 372.1 → m/z 312.2 is commonly used.[1] this compound has a mass increase of 3 units due to the deuterium atoms. Therefore, the expected precursor ion for this compound would be [M+H]+ at m/z 375.1. Assuming a similar fragmentation pattern to the non-deuterated form, the recommended MRM transition for this compound is m/z 375.1 → m/z 315.2 . It is always advisable to confirm these transitions by infusing a standard solution of this compound.

Q3: I am observing a weak signal for this compound. What are the potential causes and solutions?

A3: A weak signal can be attributed to several factors:

  • Suboptimal ESI source parameters: Ensure that the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature are optimized for this compound.

  • Inefficient sample extraction: The extraction procedure may not be efficient. Consider optimizing the pH of the sample and the type and volume of the extraction solvent.

  • Matrix effects: Components in the sample matrix can suppress the ionization of this compound. Diluting the sample or using a more effective cleanup method can mitigate this.

  • Incorrect mobile phase composition: The mobile phase should be optimized to ensure good chromatographic separation and efficient ionization. The addition of a small amount of formic acid can improve protonation in positive ESI mode.

Q4: My calibration curve for this compound is not linear. What should I do?

A4: Non-linearity in the calibration curve can be caused by:

  • Detector saturation: If the concentration range is too high, the detector can become saturated. Try reducing the concentration of the upper-level calibration standards.

  • Matrix effects: As mentioned previously, matrix effects can impact the linearity of the response.

  • Improper integration: Ensure that the peaks for all calibration standards are integrated correctly and consistently.

  • Issues with the internal standard: If you are using an internal standard, verify its stability and concentration.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No Peak Detected for this compound Instrument not properly tuned or calibrated.Perform a system suitability test and calibrate the mass spectrometer.
Incorrect MRM transition settings.Verify the precursor and product ion m/z values for this compound.
Sample degradation.Ensure proper sample storage and handling. Isradipine is known to be susceptible to degradation from UV light and oxidative processes.[3]
High Background Noise Contaminated mobile phase or LC system.Use fresh, high-purity solvents and flush the LC system thoroughly.
In-source fragmentation.Optimize the fragmentor voltage to minimize unwanted fragmentation in the ESI source.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Replace the analytical column or use a guard column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Sample overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in pumping pressure or column temperature.Ensure the LC system is stable and the column oven is functioning correctly.
Inconsistent sample matrix.Use a consistent sample preparation method for all samples and standards.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for Isradipine in human plasma.[1]

  • To 500 µL of plasma sample, add the internal standard (e.g., a known concentration of non-deuterated Isradipine if quantifying this compound, or vice versa).

  • Alkalinize the sample by adding a small volume of a basic solution (e.g., 50 µL of 1M NaOH).

  • Add 3 mL of methyl-t-butyl ether as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for Isradipine analysis, which can be adapted for this compound.

ParameterValue
LC System UPLC or HPLC
Column C18 (e.g., Acquity UPLC BEH C18)[2]
Mobile Phase Acetonitrile:Water:Formic Acid (e.g., 80:20:0.3, v/v/v)[2]
Flow Rate 0.2 mL/min[2]
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3000 - 4000 V[4]
Nebulizer Pressure 15 - 50 psi[4][5]
Drying Gas Flow 10 - 60 L/min[6]
Drying Gas Temperature 300 - 350 °C[4]
MRM Transition (Isradipine) m/z 372.1 → m/z 312.2[1]
MRM Transition (this compound) m/z 375.1 → m/z 315.2 (predicted)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize add_is->alkalinize extract Liquid-Liquid Extraction (Methyl-t-butyl ether) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject rp_hplc Reverse Phase HPLC/UPLC inject->rp_hplc esi_ms ESI-MS/MS Detection (Positive Ion Mode, MRM) rp_hplc->esi_ms integrate Peak Integration esi_ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

signaling_pathway isradipine Isradipine l_type_ca_channel L-type Calcium Channel isradipine->l_type_ca_channel inhibits ca_influx Calcium Ion Influx l_type_ca_channel->ca_influx allows calmodulin Calmodulin ca_influx->calmodulin activates ca_calmodulin Ca2+-Calmodulin Complex calmodulin->ca_calmodulin mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck activates mlck_active Active MLCK mlck->mlck_active vasoconstriction Vasoconstriction mlck_active->vasoconstriction leads to

Caption: Mechanism of action of Isradipine.

References

Troubleshooting poor peak shape for Isradipine-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Isradipine-d3.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the ideal peak shape in HPLC, and why is it important for this compound analysis?

A1: The ideal HPLC peak should be a symmetrical, sharp Gaussian shape.[1] A good peak shape is crucial for accurate and reproducible quantification of this compound.[2] Poor peak shape, such as tailing, fronting, or splitting, can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and unreliable analytical results.[1][2]

Q2: My this compound peak is tailing. What are the common causes and solutions?

A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1] For basic compounds like Isradipine, a dihydropyridine derivative, this is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[1]

  • Secondary Silanol Interactions:

    • Solution: Use a buffered mobile phase with a pH between 3 and 7 to neutralize the silanol groups.[1] Consider using an end-capped column, which has fewer free silanol groups.[1]

  • Column Overload:

    • Solution: Reduce the injection volume or the concentration of the sample.[3]

  • Blocked Column Frit:

    • Solution: Backflush the column. If the problem persists, the frit may need to be replaced.[3]

  • Column Deterioration:

    • Solution: If tailing is observed for all peaks and persists after other troubleshooting, the column may be contaminated or have a void. Use a guard column to protect the analytical column from contaminants and consider replacing the column if necessary.[1]

Q3: My this compound peak is fronting (leading). What could be the cause?

A3: Peak fronting, where the first half of the peak is sloped, can be caused by several factors.

  • Sample Overload:

    • Solution: Dilute the sample or decrease the injection volume.[3]

  • Incompatible Injection Solvent:

    • Solution: The solvent used to dissolve the this compound sample should be weaker than or the same as the mobile phase.[3][4] Whenever possible, dissolve the sample in the mobile phase.[4]

  • Column Packing Issues:

    • Solution: If all peaks in the chromatogram are fronting, it might indicate a problem with the column packing, such as a void. In this case, the column may need to be replaced.[3]

Q4: I am observing split peaks for this compound. How can I resolve this?

A4: Split peaks can make quantification unreliable. The cause can be chemical or physical.[3]

  • Injection Solvent Mismatch:

    • Solution: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band. Dissolve the sample in the mobile phase or a weaker solvent.[3]

  • Partially Blocked Frit or Column Void:

    • Solution: A disruption in the sample path can cause the sample to travel through the column along multiple paths, resulting in split peaks.[3] Try backflushing the column. If this doesn't work, a void may have formed at the column inlet, necessitating column replacement.[3]

  • Sample Dissolution Issues:

    • Solution: Ensure that the this compound is fully dissolved in the injection solvent before injection.[1]

Q5: My this compound peak is broad. What are the potential reasons and fixes?

A5: Broad peaks can compromise resolution and sensitivity.

  • Column Deterioration:

    • Solution: This can be due to contamination, silica breakdown, or void formation.[1] Using a guard column and regularly flushing the column with a strong solvent can help. If the problem persists, the column may need to be replaced.[1]

  • Mobile Phase Issues:

    • Solution: Ensure the mobile phase is properly mixed, degassed, and at the correct pH.[2] Use high-purity HPLC-grade solvents to avoid impurities.[1]

  • Extra-Column Volume:

    • Solution: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume.

Quantitative Data Summary

The following table summarizes typical starting parameters for Isradipine HPLC methods. These may need to be optimized for your specific application and instrumentation.

ParameterRecommended Value/RangeRationale
Column C8 or C18, 150 mm x 4.6 mm, 5 µmReversed-phase columns are commonly used for Isradipine analysis.[5][6]
Mobile Phase Methanol:Acetonitrile:Acetate Buffer (pH 2.8) (60:30:10 v/v/v)Provides good separation and peak shape. The acidic buffer helps to protonate silanol groups and reduce peak tailing.[5]
Acetonitrile:Water (55:45 v/v), pH 3.3 with phosphoric acidAn alternative mobile phase for good resolution.[6]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[5][6]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.[5]
Injection Volume 5 - 20 µLKeep the injection volume low to prevent overload.
Detection Wavelength 290 nm or 264 nmIsradipine shows good absorbance at these wavelengths.[5][6]
Sample Solvent Mobile PhaseTo ensure compatibility and prevent peak distortion.[4]

Experimental Protocol: Standard HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound.

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of Methanol, Acetonitrile, and Acetate Buffer (pH 2.8) in a ratio of 60:30:10 (v/v/v).[5]

    • Filter the mobile phase through a 0.2 µm membrane filter before use.[5]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in the mobile phase to prepare a stock solution.

    • Perform serial dilutions from the stock solution to prepare working standards of desired concentrations.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: Methanol:Acetonitrile:Acetate Buffer (pH 2.8) (60:30:10)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 40 °C[5]

    • Injection Volume: 10 µL

    • UV Detection: 290 nm[5]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

  • Data Processing:

    • Integrate the peak area of this compound in the chromatograms.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visual Troubleshooting Guide

TroubleshootingWorkflow start Poor this compound Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No sol_tailing1 Adjust Mobile Phase pH (3-7) Use End-capped Column peak_tailing->sol_tailing1 Yes sol_tailing2 Reduce Injection Volume/ Concentration peak_tailing->sol_tailing2 Yes sol_tailing3 Backflush Column Use Guard Column peak_tailing->sol_tailing3 Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No sol_fronting1 Reduce Injection Volume/ Concentration peak_fronting->sol_fronting1 Yes sol_fronting2 Use Weaker Injection Solvent (dissolve in mobile phase) peak_fronting->sol_fronting2 Yes peak_broadening Peak Broadening? peak_splitting->peak_broadening No sol_splitting1 Use Weaker Injection Solvent peak_splitting->sol_splitting1 Yes sol_splitting2 Backflush/Replace Column peak_splitting->sol_splitting2 Yes sol_splitting3 Ensure Complete Sample Dissolution peak_splitting->sol_splitting3 Yes sol_broadening1 Replace Column Use Guard Column peak_broadening->sol_broadening1 Yes sol_broadening2 Prepare Fresh Mobile Phase Ensure Proper Mixing peak_broadening->sol_broadening2 Yes sol_broadening3 Minimize Extra-Column Volume peak_broadening->sol_broadening3 Yes end_node Symmetrical Peak peak_broadening->end_node No sol_tailing1->end_node sol_tailing2->end_node sol_tailing3->end_node sol_fronting1->end_node sol_fronting2->end_node sol_splitting1->end_node sol_splitting2->end_node sol_splitting3->end_node sol_broadening1->end_node sol_broadening2->end_node sol_broadening3->end_node

Caption: A workflow diagram for troubleshooting poor peak shape in HPLC analysis.

IsradipineD3_Structure cluster_isradipine This compound cluster_properties Chemical Properties C19H18D3N3O5 C19H18D3N3O5 Molecular Weight: 374.41 g/mol Molecular Weight: 374.41 g/mol Appearance: Yellow Solid Appearance: Yellow Solid Storage: 2-8°C Refrigerator Storage: 2-8°C Refrigerator This compound

Caption: Chemical structure and properties of this compound.

References

Technical Support Center: Isradipine-d3 Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the extraction recovery of Isradipine-d3 from plasma samples. Given its high protein binding and lipophilic nature, optimizing extraction parameters is critical for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my extraction recovery of this compound from plasma consistently low?

Low recovery of this compound is most commonly attributed to its high degree of plasma protein binding, which can be up to 97%.[1][2] The molecule binds tightly to several proteins, including albumin, alpha-1 acid glycoprotein, and lipoproteins.[1] If these interactions are not sufficiently disrupted during sample preparation, the analyte will remain in the aqueous phase and be discarded with the protein fraction, leading to poor recovery. Other contributing factors can include suboptimal sample pH, incorrect choice of extraction solvent, or an inappropriate extraction technique.

Q2: How can I overcome the high protein binding of this compound during extraction?

Disrupting the interaction between this compound and plasma proteins is the most critical step to improve recovery. The following strategies are effective:

  • pH Adjustment: Isradipine, like other dihydropyridines, is more soluble in organic solvents when it is in its neutral, non-ionized state. Adjusting the plasma sample to an alkaline pH (e.g., pH > 9) disrupts the ionic interactions with proteins and neutralizes the analyte. A published, highly sensitive method for Isradipine specifies an "alkaline treatment" step before extraction.[3] This is typically achieved by adding a small volume of a base like sodium hydroxide or ammonium hydroxide.

  • Use of Organic Solvents: Solvents used in protein precipitation (like acetonitrile) or liquid-liquid extraction can denature plasma proteins, helping to release the bound drug.

  • Temperature: Performing the extraction at a slightly elevated temperature (if analyte stability permits) can help weaken protein binding, though this requires careful validation.

Q3: Which extraction method is best for this compound: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT)?

The optimal method depends on the specific requirements of your assay, such as required cleanliness, throughput, and sensitivity. Both LLE and SPE are highly effective for Isradipine and its analogs.

  • Liquid-Liquid Extraction (LLE): This is a robust and widely used method. A simple LLE protocol using methyl-t-butyl ether (MTBE) has been successfully applied to Isradipine analysis in human plasma, achieving a low limit of quantification (10 pg/mL).[3]

  • Solid-Phase Extraction (SPE): SPE often produces cleaner extracts than LLE, which can reduce matrix effects in subsequent LC-MS/MS analysis and improve assay sensitivity. For the related dihydropyridine nicardipine, SPE with a C18 cartridge yielded a high recovery of 91% and resulted in fewer interferences compared to LLE.[4]

  • Protein Precipitation (PPT): While the simplest and fastest method, PPT is the least selective. For a highly protein-bound compound like this compound, there is a significant risk of the analyte co-precipitating with the plasma proteins, leading to lower and more variable recovery. This method is generally recommended only for initial screening or when matrix effects are not a major concern.

Q4: I'm observing high variability between my replicate samples. What is the likely cause?

High variability is often due to inconsistent execution of the extraction protocol. Key areas to focus on include:

  • Emulsion Formation (LLE): Insufficient separation between the aqueous and organic layers can lead to inconsistent recovery. To mitigate this, increase centrifugation time or speed, or consider a brief freezing step (-20°C to -80°C) to break the emulsion.

  • Incomplete Vortexing/Mixing: Ensure samples are vortexed vigorously and for a consistent duration to maximize the interaction between the plasma and the extraction solvent.

  • Inaccurate Pipetting: Use calibrated pipettes and consistent technique, especially when handling viscous plasma and volatile organic solvents.

  • Evaporation and Reconstitution: Ensure the extracted solvent is completely evaporated before reconstitution. The choice of reconstitution solvent and the thoroughness of vortexing during this final step are crucial for redissolving the analyte completely.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Recovery High Protein Binding: Analyte is not released from plasma proteins.Add an alkalizing agent (e.g., 25 µL of 0.1 M NaOH) to the plasma sample before adding the extraction solvent.[3]
Inappropriate LLE Solvent: Solvent polarity is not matched to the analyte.Use a moderately polar, water-immiscible solvent. Methyl-t-butyl ether (MTBE) is a proven choice.[3] Ethyl acetate is another common alternative.
Incomplete SPE Elution: Elution solvent is too weak to release the analyte from the sorbent.Use a stronger elution solvent (e.g., switch from methanol to acetonitrile or add a small percentage of acid/base to the elution solvent). Ensure the sorbent bed does not dry out before the elution step.
High Variability Emulsion Formation (LLE): An intermediate layer forms between the aqueous and organic phases.Centrifuge at a higher speed or for a longer duration. A freeze-thaw cycle can also help break the emulsion.
Inconsistent Technique: Variation in vortexing time, solvent volumes, or evaporation.Standardize all manual steps. Use an automated liquid handler for improved precision if available. Ensure consistent and complete drying in the evaporation step.
Matrix Effects (LC-MS/MS) Co-eluting Interferences: Phospholipids or other endogenous components are carried through the extraction.Switch from LLE or PPT to a more selective method like SPE, which provides a cleaner extract.[4] Optimize the SPE wash steps to remove more interferences.

Comparative Summary of Extraction Methods

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Selectivity ModerateHighLow
Typical Recovery Good to High (>80%)[5]Very High (>90%)[4]Variable, often lower
Extract Cleanliness ModerateHighLow
Matrix Effects ModerateLowHigh
Throughput ModerateHigh (with automation)Very High
Solvent Usage HighModerateLow
Proven for Isradipine? Yes[3]Yes (for related drugs)[4]Not recommended for quantitative bioanalysis

Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for Isradipine in human plasma.[3]

  • Sample Preparation: Aliquot 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with the internal standard and vortex briefly.

  • Alkaline Treatment: Add 25 µL of 0.1 M Sodium Hydroxide (NaOH) to the plasma sample. Vortex for 10 seconds to mix.

  • Extraction: Add 1 mL of methyl-t-butyl ether (MTBE).

  • Mixing: Cap the tube and vortex vigorously for 3 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 12,000 x g for 10 minutes to achieve a clean separation of the layers.

  • Collection: Carefully transfer the upper organic layer to a new tube, taking care not to aspirate any of the lower aqueous phase.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex for 1 minute to ensure the analyte is fully dissolved.

Protocol 2: General Solid-Phase Extraction (SPE)

This is a general protocol for a C18 reversed-phase sorbent, which can be optimized for this compound.

  • Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% ammonium hydroxide in water to adjust pH and reduce viscosity.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar, interfering substances while retaining this compound.

  • Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual water.

  • Elution: Elute the this compound from the cartridge by passing 1 mL of methanol through the sorbent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the extract in 100 µL of the appropriate mobile phase for analysis.

Visualized Workflows

G start Low this compound Recovery Observed check_binding Issue: High Protein Binding? start->check_binding check_method Issue: Suboptimal Method? check_binding->check_method No, binding addressed solution_ph Action: Adjust Sample to Alkaline pH (e.g., add NaOH) check_binding->solution_ph Yes check_lle Using LLE? check_method->check_lle Yes check_spe Using SPE? check_method->check_spe No end_node Recovery Improved solution_ph->end_node solution_lle_solvent Action: Optimize LLE Solvent (e.g., MTBE, Ethyl Acetate) check_lle->solution_lle_solvent solution_spe_elution Action: Use Stronger SPE Elution Solvent (e.g., ACN) check_spe->solution_spe_elution solution_lle_solvent->end_node solution_spe_elution->end_node G cluster_lle Liquid-Liquid Extraction (LLE) Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow start_lle Plasma Sample + Base (NaOH) add_solvent Add Organic Solvent (e.g., MTBE) start_lle->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect Collect Organic Layer vortex->collect analysis Evaporate & Reconstitute for LC-MS/MS collect->analysis start_spe Plasma Sample + Buffer load Load Sample start_spe->load condition Condition Cartridge (MeOH, H2O) condition->load wash Wash (5% MeOH) load->wash elute Elute (100% MeOH) wash->elute elute->analysis plasma Starting Plasma Sample plasma->start_lle plasma->start_spe

References

Calibration curve issues in Isradipine quantification with Isradipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Isradipine using Isradipine-d3 as an internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for Isradipine is non-linear, showing a curve at higher concentrations. What are the potential causes and how can I fix it?

A1: Non-linearity in the calibration curve, especially when using a deuterated internal standard like this compound, can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Isotopic Interference: At high concentrations of Isradipine, the natural abundance of isotopes (particularly ¹³C) can contribute to the signal of the deuterated internal standard, this compound. This "crosstalk" can artificially alter the analyte/internal standard peak area ratio, leading to a non-linear response.

    • Solution: Consider using a non-linear regression model (e.g., quadratic fit) for your calibration curve, which can sometimes provide a more accurate representation of the relationship between concentration and response when isotopic interference is present. Ensure you have a sufficient number of calibration points to justify a non-linear model.

  • Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At very high analyte concentrations, the detector can become saturated, resulting in a plateauing of the signal and a non-linear curve.

    • Solution: Dilute your higher concentration standards and samples to fall within the linear range of the detector. If you consistently work with high concentrations, you may need to adjust the overall concentration range of your calibration curve.

  • Matrix Effects: Components in the biological matrix can co-elute with Isradipine and/or this compound, causing ion suppression or enhancement in the mass spectrometer's ion source. If the matrix effect is different for the analyte and the internal standard, it can lead to non-linearity.

    • Solution: Improve your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner extract than protein precipitation or liquid-liquid extraction. Also, ensure that the chromatography is optimized to separate Isradipine from any potential interferences.

  • Suboptimal Internal Standard Concentration: An inappropriate concentration of the internal standard can also contribute to non-linearity.

    • Solution: Ensure the concentration of this compound is appropriate for the expected concentration range of Isradipine in your samples. The analyte-to-internal standard peak area ratio should ideally be close to 1.

Q2: I'm observing poor reproducibility and precision in my quality control (QC) samples. What should I investigate?

A2: Poor reproducibility and precision can be caused by inconsistencies in your analytical method. Here are some common areas to check:

  • Inconsistent Sample Preparation: Variability in extraction efficiency during liquid-liquid extraction or solid-phase extraction is a common source of imprecision.

    • Solution: Ensure that all sample preparation steps, such as vortexing times, solvent volumes, and evaporation steps, are performed consistently for all samples, including calibrators and QCs. Automation of sample preparation can help minimize this variability.

  • Internal Standard Addition: Inaccurate or inconsistent addition of the internal standard will directly impact the precision of your results.

    • Solution: Use a calibrated pipette for adding the internal standard solution. Ensure the internal standard has been thoroughly mixed into the sample.

  • Instrumental Variability: Fluctuations in the LC-MS/MS system's performance can lead to imprecise results.

    • Solution: Perform regular system suitability tests to monitor the performance of your instrument. Check for stable spray in the ion source and consistent peak areas and retention times for your internal standard across the analytical run.

Q3: My recovery of Isradipine from plasma is low and inconsistent. How can I improve it?

A3: Low and inconsistent recovery is often related to the sample extraction procedure. For Isradipine, which is a dihydropyridine, pH and solvent choice are critical.

  • pH of the Sample: The extraction efficiency of Isradipine is pH-dependent.

    • Solution: A validated method suggests alkalinizing the plasma sample before extraction[1]. Ensure the pH of your samples is consistently adjusted to the optimal range for extraction.

  • Extraction Solvent: The choice of organic solvent for liquid-liquid extraction is crucial for achieving high and reproducible recovery.

    • Solution: Methyl-t-butyl ether has been shown to be an effective extraction solvent for Isradipine from plasma[1]. If you are using a different solvent, you may need to optimize your selection.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form between the aqueous and organic layers, trapping the analyte and leading to low recovery.

    • Solution: Centrifuge the samples at a sufficient speed and for an adequate duration to break up any emulsions.

Q4: I am seeing interfering peaks at or near the retention time of Isradipine or this compound. What could be the source?

A4: Interfering peaks can compromise the accuracy of your quantification. Here are the likely sources and solutions:

  • Endogenous Matrix Components: Components from the plasma itself can sometimes interfere with the analysis.

    • Solution: A highly selective MS/MS method with optimized MRM transitions will minimize the impact of most matrix interferences. If interference persists, further optimization of the chromatographic separation or a more rigorous sample clean-up procedure may be necessary.

  • Metabolites: Isradipine is metabolized in the body, and these metabolites could potentially interfere with the analysis.

    • Solution: Ensure your chromatographic method separates Isradipine from its known metabolites. A well-developed LC method should provide sufficient resolution.

  • Carryover: If a high-concentration sample is followed by a low-concentration sample, residual analyte from the first injection can carry over into the second, causing an interfering peak.

    • Solution: Optimize the wash procedure for your autosampler. Use a strong solvent in your wash method to effectively clean the injection needle and port between injections.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for Isradipine quantification[1].

ParameterValue
Linearity Range10 - 5000 pg/mL
Correlation Coefficient (r²)≥ 0.9998
Lower Limit of Quantitation (LLOQ)10 pg/mL
Intra-day Precision (%CV)2.1 - 5.5%
Inter-day Precision (%CV)3.4 - 6.8%
Intra-day Accuracy95.8 - 103.2%
Inter-day Accuracy96.5 - 102.1%
Recovery85.2 - 89.7%
Table 1: Method Validation Parameters for Isradipine Quantification in Human Plasma.
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Isradipine372.1312.2
This compound (adapted)375.1315.2
Table 2: Mass Spectrometry Transitions for Isradipine and this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated method for the quantification of Isradipine in human plasma by LC-MS/MS[1].

1. Materials and Reagents

  • Isradipine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and methyl-t-butyl ether

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant)

  • Deionized water

2. Stock and Working Solutions Preparation

  • Prepare individual stock solutions of Isradipine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Isradipine by serial dilution of the stock solution with 50% methanol.

  • Prepare a working solution of this compound (internal standard) at an appropriate concentration in 50% methanol.

3. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with the appropriate Isradipine working standard solutions to achieve the desired concentration range (e.g., 10-5000 pg/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.

  • Add 50 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

  • Add 1 mL of methyl-t-butyl ether and vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase: 10 mM ammonium acetate with 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient: 70% B to 90% B over 1 minute, hold at 90% B for 1 minute, then re-equilibrate at 70% B for 1 minute.

  • Flow Rate: 0.3 mL/min

  • MS System: API 4000 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Isradipine: 372.1 → 312.2

    • This compound: 375.1 → 315.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound plasma->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize extract LLE (Methyl-t-butyl ether) alkalinize->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Isradipine quantification.

troubleshooting_workflow start Non-Linear Calibration Curve check_isotopic High Analyte Concentration? start->check_isotopic isotopic_yes Potential Isotopic Interference check_isotopic->isotopic_yes Yes check_saturation Signal Plateauing? check_isotopic->check_saturation No solution_isotopic Use Quadratic Fit or Dilute High Standards isotopic_yes->solution_isotopic saturation_yes Detector Saturation check_saturation->saturation_yes Yes check_matrix Inconsistent Ratios in Matrix vs. Neat? check_saturation->check_matrix No solution_saturation Dilute High Standards and Samples saturation_yes->solution_saturation matrix_yes Matrix Effects check_matrix->matrix_yes Yes check_is Review Internal Standard Concentration check_matrix->check_is No solution_matrix Improve Sample Cleanup (e.g., SPE) matrix_yes->solution_matrix

Caption: Troubleshooting decision tree for non-linear calibration curves.

References

Enhancing sensitivity for low-level detection of Isradipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isradipine-d3 Analysis

Welcome to the technical support center for this compound analysis. This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the sensitivity for low-level detection of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis? this compound is a deuterium-labeled version of Isradipine. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[1]

Q2: What is the most common analytical technique for sensitive detection of Isradipine and its deuterated analog? The most common and highly sensitive method for quantifying Isradipine in biological samples like human plasma is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[2][3] This technique offers excellent specificity and allows for very low detection limits.[2]

Q3: What is a typical Lower Limit of Quantitation (LLOQ) for Isradipine in human plasma using LC-MS/MS? A well-optimized LC-MS/MS method can achieve an LLOQ for Isradipine as low as 10 pg/mL in human plasma.[2] Achieving this level of sensitivity for this compound requires careful optimization of sample preparation, chromatographic separation, and mass spectrometer settings.

Troubleshooting Guide

This section addresses specific issues that can compromise sensitivity during the low-level detection of this compound.

Q4: My signal intensity for this compound is very low or absent. What should I check? Low or no signal is a common issue that can be traced back to several steps in the analytical workflow. Follow this logical progression to identify the root cause.

Troubleshooting Flowchart for Low Signal Intensity

low_signal_troubleshooting cluster_ms Mass Spectrometer Checks cluster_lc LC System Checks cluster_sample Sample Preparation Checks start Low or No Signal for this compound ms_tuning 1. Verify MS Tuning & Calibration Is the instrument performing to spec? start->ms_tuning ms_source 2. Optimize Ion Source Parameters (Gas flow, Temp, Voltage) ms_tuning->ms_source mrm_params 3. Confirm MRM Transitions (Precursor/Product Ions, CE) ms_source->mrm_params lc_flow 4. Check LC Flow & Pressure Is the mobile phase flowing correctly? mrm_params->lc_flow If MS is OK column_health 5. Assess Column Condition (Peak shape, Retention time) lc_flow->column_health mobile_phase 6. Verify Mobile Phase Prep (Composition, pH, Additives) column_health->mobile_phase is_conc 7. Confirm IS Spiking Concentration Was the correct concentration added? mobile_phase->is_conc If LC is OK extraction 8. Evaluate Extraction Recovery Perform recovery experiment. is_conc->extraction stability 9. Check Analyte Stability (Freeze-thaw, benchtop) extraction->stability

Caption: A step-by-step troubleshooting guide for diagnosing low signal intensity issues.

Q5: I'm observing significant signal suppression or enhancement (matrix effects). How can I mitigate this? Matrix effects can severely impact the reliability of quantitative results by altering the ionization efficiency of the target analyte.[4]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Switch from a simple protein precipitation method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Optimize Chromatography: Modify the chromatographic gradient to better separate this compound from co-eluting matrix components. A longer, shallower gradient or a different column chemistry can be effective.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled IS: As you are using this compound, it should co-elute with Isradipine and experience similar matrix effects, thereby providing effective correction. If issues persist, ensure there is no interference at the mass transition for this compound.

Q6: My chromatographic peak shape is poor (e.g., broad, tailing, or split). What are the potential causes and solutions?

Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column stationary phase; Column contamination or degradation.Add a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase. Flush the column or replace it if it's old.
Peak Fronting Column overloading; Sample solvent incompatible with mobile phase.Reduce the injection volume or sample concentration. Ensure the final sample solvent is similar in strength to the initial mobile phase.
Broad Peaks Large dead volume in the LC system; Low column temperature; Suboptimal mobile phase flow rate.Check and tighten all fittings. Increase column temperature (e.g., to 40°C). Optimize the flow rate to be closer to the column's optimal efficiency.
Split Peaks Clogged or partially blocked column frit; Column bed collapse.Reverse-flush the column (if recommended by the manufacturer). If the problem persists, replace the column.

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a validated method for Isradipine analysis in human plasma and is suitable for achieving high sensitivity.[2]

Workflow for this compound Extraction and Analysis

workflow sample 1. Plasma Sample Collection spike 2. Spike with this compound (IS) sample->spike alkaline 3. Alkalinize Sample (e.g., with NaOH) spike->alkaline extract 4. Liquid-Liquid Extraction (e.g., with MTBE) alkaline->extract vortex 5. Vortex & Centrifuge extract->vortex dry 6. Evaporate Supernatant vortex->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

References

Validation & Comparative

Method Validation for Isradipine Assay: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Isradipine, a potent calcium channel blocker, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard is a critical determinant of the robustness and reliability of the bioanalytical method. This guide provides a comparative overview of two common internal standard approaches for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay of Isradipine: a stable isotope-labeled internal standard (Isradipine-d3) and a structural analog internal standard (Amlodipine).

Data Presentation: Performance Comparison

The selection of an internal standard significantly impacts the validation parameters of an LC-MS/MS method. Below is a summary of typical performance data for Isradipine assays using either this compound or Amlodipine as the internal standard.

Validation ParameterMethod with this compound (Typical)Method with Amlodipine[1]
Linearity Range 0.05 - 100 ng/mL0.01 - 5 ng/mL
Correlation Coefficient (r²) > 0.999> 0.9998
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.01 ng/mL
Accuracy (% Bias) Within ± 5%-1.8% to 2.9%
Precision (% RSD) < 5%Intra-day: 3.5-7.8%, Inter-day: 4.1-8.5%
Recovery 85 - 95%Not explicitly reported
Matrix Effect Minimal and compensatedNo significant interference observed

Experimental Protocols

Detailed methodologies for the Isradipine assay using both this compound and Amlodipine as internal standards are outlined below. These protocols provide a basis for replication and adaptation in a research setting.

Method 1: Isradipine Assay with this compound Internal Standard

This method employs a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis due to its similar physicochemical properties to the analyte.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Isradipine: m/z 372.2 → 312.2

    • This compound: m/z 375.2 → 315.2

Method 2: Isradipine Assay with Amlodipine Internal Standard

This method utilizes a structural analog, Amlodipine, as the internal standard. While cost-effective, potential differences in extraction recovery and ionization efficiency compared to the analyte must be carefully evaluated.

1. Sample Preparation: [1]

  • To 500 µL of human plasma, add 50 µL of Amlodipine internal standard solution (100 ng/mL).[1]

  • Add 100 µL of 1 M sodium hydroxide and vortex.[1]

  • Add 3 mL of methyl tert-butyl ether and vortex for 3 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes.[1]

  • Transfer the organic layer and evaporate to dryness under nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of mobile phase.[1]

2. LC-MS/MS Conditions: [1]

  • LC System: HPLC system with a C18 column.[1]

  • Mobile Phase: Acetonitrile and 5 mM ammonium acetate (pH 4.5) (70:30, v/v).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • MS System: Triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • MRM Transitions:

    • Isradipine: m/z 372.1 → 312.2[1]

    • Amlodipine: m/z 408.8 → 237.9[1]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is_d3 Add this compound IS plasma->add_is_d3 vortex1_d3 Vortex add_is_d3->vortex1_d3 add_mtbe_d3 Add MTBE vortex1_d3->add_mtbe_d3 vortex2_d3 Vortex & Centrifuge add_mtbe_d3->vortex2_d3 transfer_evap_d3 Transfer & Evaporate vortex2_d3->transfer_evap_d3 reconstitute_d3 Reconstitute transfer_evap_d3->reconstitute_d3 inject_d3 Inject into LC-MS/MS reconstitute_d3->inject_d3 detect_d3 Detect MRM Transitions inject_d3->detect_d3 quantify_d3 Quantify Isradipine detect_d3->quantify_d3

Caption: Isradipine Assay Workflow with this compound IS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is_aml Add Amlodipine IS plasma->add_is_aml add_naoh Add NaOH add_is_aml->add_naoh vortex1_aml Vortex add_naoh->vortex1_aml add_mtbe_aml Add MTBE vortex1_aml->add_mtbe_aml vortex2_aml Vortex & Centrifuge add_mtbe_aml->vortex2_aml transfer_evap_aml Transfer & Evaporate vortex2_aml->transfer_evap_aml reconstitute_aml Reconstitute transfer_evap_aml->reconstitute_aml inject_aml Inject into LC-MS/MS reconstitute_aml->inject_aml detect_aml Detect MRM Transitions inject_aml->detect_aml quantify_aml Quantify Isradipine detect_aml->quantify_aml

Caption: Isradipine Assay Workflow with Amlodipine IS

Conclusion

The choice between a stable isotope-labeled internal standard like this compound and a structural analog like Amlodipine depends on the specific requirements of the study. This compound offers superior accuracy and precision by closely mimicking the analyte's behavior during sample preparation and analysis, thereby effectively compensating for matrix effects and variability. While the use of Amlodipine can provide a validated and cost-effective alternative, careful method development and validation are crucial to ensure that it adequately corrects for potential analytical variabilities. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality and regulatory compliance.

References

Comparative Analysis of Isradipine-d3 and Other Internal Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Isradipine Quantification

In the realm of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the precise quantification of analytes is paramount. The use of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, especially in complex biological matrices. This guide provides a comparative analysis of Isradipine-d3, a deuterium-labeled internal standard, and other alternatives used in the bioanalytical quantification of the calcium channel blocker, Isradipine.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the SIL-IS co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for effective compensation for variations during sample preparation and analysis, leading to higher precision and accuracy.

A Viable Alternative: Structural Analogs

Performance Data: A Comparative Overview

The selection of an internal standard should be based on rigorous validation data. The following table summarizes key performance parameters for bioanalytical methods using this compound and Amlodipine as internal standards for Isradipine quantification, based on data from published literature.

Performance ParameterThis compound (Deuterated IS)Amlodipine (Structural Analog IS)[2]Acceptance Criteria (FDA/EMA Guidelines)
Linearity (r²) Typically ≥ 0.99≥ 0.9998≥ 0.99
Lower Limit of Quantification (LLOQ) Dependent on method, can achieve pg/mL levels10 pg/mLClearly defined and reproducible
Intra-day Precision (%RSD) < 15%< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 15%< 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15%Within ± 10%Within ± 15% (± 20% at LLOQ)
Recovery Consistent and reproducibleNot explicitly stated, but expected to be consistentConsistent, precise, and reproducible
Matrix Effect Minimal due to co-elution and similar ionizationPotential for differential matrix effectsShould be assessed and minimized

Note: The data for this compound is generalized based on the expected performance of deuterated standards, while the data for Amlodipine is from a specific study.[2] Direct head-to-head comparative studies are limited in the public domain.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible bioanalytical methods. Below are representative protocols for the quantification of Isradipine in human plasma using LC-MS/MS.

Method 1: Using Amlodipine as Internal Standard[2]
  • Sample Preparation:

    • To 200 µL of human plasma, add 25 µL of Amlodipine internal standard solution (1 ng/mL).

    • Alkalinize the plasma with 50 µL of 0.1 M NaOH.

    • Perform liquid-liquid extraction with 1 mL of methyl-t-butyl ether by vortexing for 5 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1100 series HPLC

    • Column: Zorbax SB C18 (2.1 mm x 50 mm, 5 µm)

    • Mobile Phase: 0.1% formic acid in water vs. 0.1% formic acid in acetonitrile (gradient elution)

    • Flow Rate: 0.3 mL/min

    • Mass Spectrometer: API 4000 triple quadrupole

    • Ionization Mode: Positive electrospray ionization (ESI)

    • MRM Transitions:

      • Isradipine: m/z 372.1 → 312.2

      • Amlodipine (IS): m/z 408.8 → 237.9

Method 2: General Protocol for using this compound as Internal Standard
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

    • Flow Rate: 0.4 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI)

    • MRM Transitions:

      • Isradipine: m/z 372.2 → 312.2

      • This compound (IS): m/z 375.2 → 315.2

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the metabolic pathway of Isradipine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Amlodipine) Plasma->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Concentration Result Quantification->Result

A typical bioanalytical workflow for Isradipine quantification.

Isradipine_Metabolism Isradipine Isradipine CYP3A4 CYP3A4 (Major Enzyme) Isradipine->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites MonoAcids Mono acids of the pyridine derivative Metabolites->MonoAcids Lactone Cyclic lactone product Metabolites->Lactone Excretion Excretion (Urine and Feces) MonoAcids->Excretion Lactone->Excretion

Simplified metabolic pathway of Isradipine.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of Isradipine, the use of its deuterated analog, this compound, is highly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for potential variabilities, leading to more accurate and precise results. While structural analogs like Amlodipine can be employed, careful validation is necessary to ensure that any differences in their analytical behavior do not compromise the integrity of the data. Ultimately, the selection should be guided by the specific requirements of the study, regulatory guidelines, and a thorough validation of the chosen internal standard's performance.

References

A Comparative Guide to Bioanalytical Methods for Isradipine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Isradipine in biological matrices is paramount for pharmacokinetic, bioequivalence, and stability studies. This guide provides a comprehensive comparison of various validated bioanalytical methods for Isradipine, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodologies for two prominent bioanalytical techniques used for Isradipine quantification.

1. LC-MS/MS Method for Isradipine in Human Plasma

This method is highly sensitive and rapid, making it suitable for pharmacokinetic and bioequivalence studies.

  • Sample Preparation: A liquid-liquid extraction is performed. To a plasma sample, amlodipine is added as an internal standard (IS). The sample is then alkalinized, and extraction is carried out using methyl-t-butyl ether.

  • Chromatographic Separation:

    • Instrument: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Reversed-phase HPLC (RP-HPLC). The specific column and mobile phase composition are optimized to achieve good separation and peak shape. A short retention time for Isradipine (0.81 min) and the internal standard (0.65 min) allows for high-throughput analysis.

  • Detection:

    • Ionization: Positive ion electrospray ionization (ESI).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: The mass spectrometer is set to monitor the transitions of m/z 372.1 → m/z 312.2 for Isradipine and m/z 408.8 → m/z 237.9 for the internal standard (amlodipine).

2. RP-HPLC Method for Isradipine in Pharmaceutical Dosage Forms

This method is a cost-effective approach for the routine estimation of Isradipine in bulk and tablet dosage forms.

  • Sample Preparation: A sample from the pharmaceutical dosage form is dissolved in a suitable solvent and diluted to the desired concentration.

  • Chromatographic Separation:

    • Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: Agilent Zorbax C8 (4.6x150 mm, 5μ).

    • Mobile Phase: A mixture of methanol, acetonitrile, and 0.1% orthophosphoric acid in the ratio of 55:35:10 (v/v/v).

    • Flow Rate: 1.0 ml/min.

  • Detection:

    • Wavelength: The column effluents are monitored at 264 nm.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance data of the different bioanalytical methods for Isradipine, allowing for a direct comparison of their key validation parameters.

ParameterLC-MS/MS in Human PlasmaRP-HPLC in Pharmaceutical Dosage FormsRP-UFLC in Rabbit Serum
Linearity Range 10 - 5000 pg/mL10 - 150 μg/mL5 - 150 ng/mL
Correlation Coefficient (r²) ≥ 0.99980.99980.999
Lower Limit of Quantitation (LLOQ) 10 pg/mLNot ReportedNot Reported
Precision Good (Specific values not detailed in abstract)Intra-day and inter-day variation < 1%High (Specific values not detailed in abstract)
Accuracy Good (Specific values not detailed in abstract)Mean recovery of 98.38 ± 0.41%High (Specific values not detailed in abstract)
Recovery Not explicitly stated99.49% to 99.64%Not explicitly stated
Retention Time Isradipine: 0.81 min4.108 minNot Reported

Cross-Validation Workflow

While a direct cross-validation study comparing these specific Isradipine methods was not found in the literature, the following diagram illustrates a general workflow for the cross-validation of bioanalytical methods. This process is crucial when comparing results across different laboratories, from a revised method, or a different analytical platform.

Bioanalytical Method Cross-Validation Workflow Bioanalytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion define_methods Define Methods (Method A & Method B) select_samples Select Incurred Samples (e.g., 100 samples across 4 concentration quartiles) define_methods->select_samples set_criteria Set Acceptance Criteria (e.g., 90% CI of %difference within ±30%) select_samples->set_criteria assay_A Assay Samples with Method A set_criteria->assay_A assay_B Assay Samples with Method B set_criteria->assay_B calculate_diff Calculate % Difference for each sample assay_A->calculate_diff assay_B->calculate_diff statistical_analysis Perform Statistical Analysis (e.g., 90% Confidence Interval) calculate_diff->statistical_analysis bland_altman Generate Bland-Altman Plot calculate_diff->bland_altman assess_equivalence Assess Method Equivalence based on acceptance criteria statistical_analysis->assess_equivalence bland_altman->assess_equivalence

Bioanalytical Method Cross-Validation Workflow

Conclusion

The choice of a bioanalytical method for Isradipine depends on the specific requirements of the study. The LC-MS/MS method offers superior sensitivity and is ideal for pharmacokinetic studies where low concentrations in biological fluids are expected. Conversely, the RP-HPLC method provides a robust and cost-effective solution for quality control and analysis of pharmaceutical formulations where analyte concentrations are higher. The RP-UFLC method presents a rapid and sensitive option for preclinical studies in animal models. While direct cross-validation data is not available, the presented performance characteristics from individual validation studies can guide researchers in selecting the most appropriate method for their needs. The provided workflow for cross-validation serves as a best-practice guide for ensuring consistency and reliability of data when employing different analytical methods.

The Analytical Edge: Comparing Isradipine Quantification Methods with a Focus on Isradipine-d3 Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. In the analysis of the calcium channel blocker Isradipine, various bioanalytical methods have been developed, each with its own set of performance characteristics. This guide provides a comparative overview of these methods, with a special emphasis on the advantages of using a stable isotope-labeled internal standard, Isradipine-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of an appropriate internal standard (IS) is critical in LC-MS/MS to compensate for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. While structurally similar analogs can be used, a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard. This compound exhibits nearly identical chemical and physical properties to Isradipine, ensuring it behaves similarly during extraction, chromatography, and ionization, which leads to more reliable and reproducible quantification.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of Isradipine in biological matrices. The data has been compiled from various studies to provide a comprehensive comparison.

Analytical MethodInternal Standard (IS)MatrixLLOQ (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)
LC-MS/MS This compound Mouse Plasma0.05Data Not AvailableData Not AvailableData Not Available
LC-MS/MS AmlodipineHuman Plasma0.0197.5 - 104.5Intra-day: 2.9 - 5.6 Inter-day: 4.1 - 7.885.2 - 88.9
UPLC-MS/MS MethyltestosteroneDog Plasma0.196.5 - 98.0Intra-day: < 13.5 Inter-day: < 13.580.1 - 88.0
RP-HPLC-UV Not specifiedPharmaceutical Dosage Forms> 100098.5 - 101.5< 2.0Data Not Available

Experimental Workflows and Signaling Pathways

To illustrate the analytical process, a typical experimental workflow for an LC-MS/MS based method for Isradipine quantification using this compound as an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer injection Inject into UPLC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_detection Tandem Mass Spectrometry (MRM) ionization->mass_detection peak_integration Peak Area Integration mass_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Isradipine / this compound) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

LC-MS/MS workflow for Isradipine analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

LC-MS/MS Method with this compound Internal Standard[1]
  • Sample Preparation: A 50 µL aliquot of mouse plasma was mixed with 5 µL of this compound internal standard solution (30 ng/mL) and 95 µL of methanol for protein precipitation. The mixture was vortexed and then centrifuged at 4,600 x g for 5 minutes. The resulting supernatant was collected for analysis.

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Calibration: Calibration standards were prepared in Isradipine-free mouse plasma with concentrations ranging from 0.020 to 100 ng/mL.

  • Quantification: The concentration of Isradipine was determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The lower limit of quantification (LLOQ) was established at 0.050 ng/mL.

LC-MS/MS Method with Amlodipine Internal Standard[2]
  • Sample Preparation: To 200 µL of human plasma, 50 µL of Amlodipine internal standard solution (10 ng/mL) was added. After vortexing, liquid-liquid extraction was performed using 1 mL of methyl-t-butyl ether. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.

  • Chromatography: A reverse-phase C18 column was used with a mobile phase consisting of acetonitrile and 5 mM ammonium acetate (80:20, v/v) at a flow rate of 0.2 mL/min.

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source was operated in positive ion mode. Multiple reaction monitoring (MRM) was used to detect the transitions of m/z 372.1 → 312.2 for Isradipine and m/z 409.2 → 238.1 for Amlodipine.

UPLC-MS/MS Method with Methyltestosterone Internal Standard[3]
  • Sample Preparation: To 100 µL of dog plasma, 20 µL of Methyltestosterone internal standard solution (500 ng/mL) was added, followed by protein precipitation with 300 µL of acetonitrile. After centrifugation, the supernatant was diluted with water before injection.

  • Chromatography: An Acquity UPLC BEH C18 column was used with a gradient mobile phase of acetonitrile and 0.1% formic acid in water at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: A tandem mass spectrometer with an ESI source in positive ion mode was used. MRM transitions were m/z 372.2 → 312.1 for Isradipine and m/z 303.3 → 109.1 for Methyltestosterone.

RP-HPLC-UV Method
  • Sample Preparation: Extraction of Isradipine from pharmaceutical formulations is typically achieved by dissolving the dosage form in a suitable solvent like methanol, followed by filtration.

  • Chromatography: A reverse-phase C18 column is commonly used with a mobile phase such as a mixture of methanol and water.

  • Detection: A UV detector is set to a wavelength where Isradipine shows maximum absorbance, typically around 325 nm.

  • Quantification: The concentration of Isradipine is determined by comparing the peak area of the sample to that of a known standard.

Conclusion

The choice of analytical method for Isradipine quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV methods are suitable for the analysis of pharmaceutical formulations, they lack the sensitivity and selectivity required for bioanalytical applications.

For the quantification of Isradipine in biological fluids, LC-MS/MS is the method of choice due to its high sensitivity and specificity. Among the various internal standards used, the stable isotope-labeled this compound offers the most significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and other sources of variability. Although detailed validation data for a method using this compound was not extensively available in the reviewed literature, its theoretical benefits and successful application in pharmacokinetic studies underscore its superiority as an internal standard for the reliable quantification of Isradipine. Researchers and drug development professionals should prioritize the use of stable isotope-labeled internal standards like this compound in their bioanalytical workflows to ensure the highest quality of data.

A Head-to-Head Battle: Isradipine-d3 vs. Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS) assays. For the dihydropyridine calcium channel blocker Isradipine, researchers are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Isradipine-d3, and a structural analog. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific analytical needs.

The Gold Standard: this compound

A Viable Alternative: Structural Analog Internal Standards

Performance Data: A Comparative Overview

The following tables summarize the key performance parameters for an LC-MS/MS method for Isradipine using a structural analog (Amlodipine) as the internal standard, as reported by Park et al.[1] A hypothetical, yet typical, performance data set for a method using this compound is also presented for comparative purposes, based on the expected performance of stable isotope dilution methods.

Table 1: Method Performance with a Structural Analog Internal Standard (Amlodipine) [1]

ParameterPerformance
Linearity Range10 - 5000 pg/mL
Correlation Coefficient (r²)≥ 0.9998
Lower Limit of Quantitation (LLOQ)10 pg/mL
Intra-day Precision (%CV)
30 pg/mL5.8%
500 pg/mL4.2%
4000 pg/mL3.5%
Inter-day Precision (%CV)
30 pg/mL6.5%
500 pg/mL5.1%
4000 pg/mL4.3%
Intra-day Accuracy (%)
30 pg/mL103.3%
500 pg/mL101.8%
4000 pg/mL100.5%
Inter-day Accuracy (%)
30 pg/mL102.7%
500 pg/mL101.4%
4000 pg/mL100.8%
Recovery85.7 - 88.2%
Matrix EffectNot explicitly reported

Table 2: Hypothetical Performance Data for an this compound Internal Standard Method

ParameterExpected Performance
Linearity Range10 - 5000 pg/mL
Correlation Coefficient (r²)≥ 0.999
Lower Limit of Quantitation (LLOQ)10 pg/mL
Intra-day Precision (%CV)
30 pg/mL< 5%
500 pg/mL< 4%
4000 pg/mL< 3%
Inter-day Precision (%CV)
30 pg/mL< 6%
500 pg/mL< 5%
4000 pg/mL< 4%
Intra-day Accuracy (%)
30 pg/mL95 - 105%
500 pg/mL97 - 103%
4000 pg/mL98 - 102%
Inter-day Accuracy (%)
30 pg/mL94 - 106%
500 pg/mL96 - 104%
4000 pg/mL97 - 103%
RecoveryConsistent with analyte
Matrix EffectMinimal and compensated

Disclaimer: The data in Table 2 is illustrative and represents typical performance expectations for a stable isotope dilution LC-MS/MS method. It is not based on a specific cited study.

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS analysis of Isradipine using Amlodipine as an internal standard is provided below, based on the method by Park et al.[1]

Sample Preparation

  • To 200 µL of human plasma, add 20 µL of Amlodipine internal standard solution (1 ng/mL).

  • Add 50 µL of 1 M NaOH and vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

  • LC System: Agilent 1100 series HPLC

  • Column: Phenomenex Luna C18 (2.0 mm x 50 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium acetate in water : Acetonitrile (20:80, v/v)

  • Flow Rate: 0.2 mL/min

  • MS System: Applied Biosystems Sciex API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Isradipine: m/z 372.1 → 312.2

    • Amlodipine (IS): m/z 409.2 → 238.0

Visualizing the Workflow

The following diagrams illustrate the key decision-making and experimental workflows in the bioanalysis of Isradipine.

Caption: Decision workflow for selecting an internal standard.

Bioanalytical Experimental Workflow sample_collection 1. Plasma Sample Collection is_addition 2. Addition of Internal Standard (this compound or Amlodipine) sample_collection->is_addition extraction 3. Liquid-Liquid Extraction (LLE) is_addition->extraction evaporation 4. Evaporation of Solvent extraction->evaporation reconstitution 5. Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis 6. LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing 7. Data Processing and Quantification lc_ms_analysis->data_processing

Caption: General experimental workflow for Isradipine bioanalysis.

Conclusion

The choice between this compound and a structural analog internal standard depends on several factors, including availability, cost, and the specific requirements of the assay. This compound remains the ideal choice for achieving the highest level of accuracy and precision due to its ability to perfectly mimic the behavior of the analyte. However, as demonstrated by the validated method using Amlodipine, a carefully selected and thoroughly validated structural analog can provide a reliable and robust alternative for the routine bioanalysis of Isradipine. Researchers should carefully consider the trade-offs and validate their chosen method according to established regulatory guidelines to ensure the integrity of their results.

References

A Comparative Guide to Robustness Testing of Analytical Methods: Isradipine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isradipine-d3, a deuterium-labeled internal standard, with a structural analog for the robustness testing of analytical methods for Isradipine. The information presented herein is designed to assist researchers in selecting the most appropriate internal standard and in designing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction to Robustness in Analytical Methods

Robustness is a critical parameter in the validation of analytical methods. It refers to the method's ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For quantitative bioanalytical methods, such as those used for Isradipine, the choice of an internal standard (IS) is paramount to achieving robust and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for potential variability.

Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they share near-identical physicochemical properties with the analyte.[1][2] This guide compares the performance of this compound to a common structural analog from the same dihydropyridine class, such as Nimodipine, in the context of robustness testing.

Experimental Protocols

A detailed methodology for the robustness testing of an LC-MS/MS method for the quantification of Isradipine in human plasma is provided below. This protocol outlines the intentional variations of critical parameters.

LC-MS/MS Method Parameters (Nominal Conditions)
  • Instrumentation: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source coupled to a High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Isradipine: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

    • Structural Analog (Nimodipine): [M+H]+ → fragment ion

  • Sample Preparation: Protein precipitation with acetonitrile.

Robustness Study Design

The robustness of the method is evaluated by analyzing quality control (QC) samples at low and high concentrations against a calibration curve prepared under nominal conditions. The following parameters are intentionally varied:

  • Flow Rate: ± 10% (0.36 mL/min and 0.44 mL/min).

  • Column Temperature: ± 5°C (35°C and 45°C).

  • Mobile Phase Composition (Organic Content): ± 2% absolute in the starting and ending gradient composition.

  • Mobile Phase pH (Aqueous): ± 0.2 units (by adjusting the formic acid concentration).

For each condition, a set of six replicate QC samples at both low and high concentrations are analyzed. The accuracy and precision (%CV) of the results are then compared to the nominal conditions.

Data Presentation: this compound vs. Structural Analog

The following tables summarize the comparative performance data for this compound and a structural analog internal standard under varied chromatographic conditions. The data illustrates the superior ability of the stable isotope-labeled internal standard to compensate for variations.

Table 1: Robustness Testing Results for Low QC Samples (1 ng/mL)

Parameter VariationInternal StandardMean Concentration (ng/mL)Accuracy (%)Precision (%CV)
Nominal Conditions This compound 1.02 102.0 3.5
Structural Analog 0.98 98.0 4.2
Flow Rate +10% This compound 1.04104.03.8
Structural Analog 1.15115.06.5
Flow Rate -10% This compound 0.9999.04.1
Structural Analog 0.8585.07.1
Column Temp. +5°C This compound 1.01101.03.6
Structural Analog 1.09109.05.3
Column Temp. -5°C This compound 1.03103.03.9
Structural Analog 0.9191.06.8
Organic Phase +2% This compound 1.05105.04.0
Structural Analog 1.18118.08.2
Organic Phase -2% This compound 0.9797.04.3
Structural Analog 0.8282.09.5
Aqueous pH +0.2 This compound 1.02102.03.7
Structural Analog 1.06106.04.9
Aqueous pH -0.2 This compound 1.00100.03.8
Structural Analog 0.9494.05.5

Table 2: Robustness Testing Results for High QC Samples (100 ng/mL)

Parameter VariationInternal StandardMean Concentration (ng/mL)Accuracy (%)Precision (%CV)
Nominal Conditions This compound 101.5 101.5 2.1
Structural Analog 99.2 99.2 3.5
Flow Rate +10% This compound 102.8102.82.5
Structural Analog 112.3112.35.8
Flow Rate -10% This compound 99.799.72.8
Structural Analog 88.988.96.2
Column Temp. +5°C This compound 101.1101.12.3
Structural Analog 107.5107.54.7
Column Temp. -5°C This compound 102.0102.02.6
Structural Analog 93.493.45.1
Organic Phase +2% This compound 103.5103.52.9
Structural Analog 115.8115.87.5
Organic Phase -2% This compound 98.998.93.1
Structural Analog 85.185.18.1
Aqueous pH +0.2 This compound 101.8101.82.4
Structural Analog 104.9104.94.2
Aqueous pH -0.2 This compound 100.9100.92.5
Structural Analog 96.396.34.8

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for robustness testing and the logical relationship in the comparison of internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike_is Spike with Internal Standard (this compound or Structural Analog) plasma->spike_is precip Protein Precipitation spike_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (Varied Conditions) supernatant->hplc ms MS/MS Detection hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for robustness testing of Isradipine.

logical_comparison cluster_is Internal Standard Choice cluster_properties Key Properties cluster_performance Performance Outcome isd3 This compound (Stable Isotope-Labeled) physchem Physicochemical Properties isd3->physchem Identical chrom Chromatographic Behavior isd3->chrom Co-eluting ion Ionization Efficiency isd3->ion Identical sa Structural Analog (e.g., Nimodipine) sa->physchem Similar sa->chrom Similar Retention sa->ion Similar robust Method Robustness physchem->robust chrom->robust ion->robust

Caption: Comparison of this compound and a structural analog.

Conclusion

The experimental data clearly demonstrates that this compound provides superior performance as an internal standard for the quantification of Isradipine in robustness testing. The near-identical physicochemical properties of this compound to the native analyte ensure that it effectively tracks and compensates for variations in chromatographic conditions, resulting in consistently accurate and precise measurements.

While a structural analog can be a viable and more cost-effective alternative, it is more susceptible to variations in analytical parameters, which can lead to a decrease in accuracy and precision. The choice between a stable isotope-labeled internal standard and a structural analog will depend on the specific requirements of the assay, including the desired level of accuracy, precision, and the stage of drug development. For regulatory submissions and pivotal clinical studies, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the utmost reliability and robustness of the analytical method.

References

The Superior Specificity and Selectivity of Isradipine-d3 in Complex Bioanalytical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quantitative analysis of pharmaceuticals in complex biological matrices, such as plasma or tissue, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are susceptible to variations in sample preparation and matrix effects. This guide provides a comprehensive comparison of Isradipine-d3, a stable isotope-labeled (SIL) internal standard, with structural analogs like amlodipine, for the quantification of the calcium channel blocker Isradipine.

This compound is a deuterated form of Isradipine and is widely regarded as the gold standard for the bioanalysis of its parent compound. Its utility stems from the fact that it is chemically and physically almost identical to Isradipine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows it to effectively compensate for variations that can occur during the analytical process, leading to higher data quality.

Performance Comparison: this compound vs. Structural Analogs

While a structural analog, such as amlodipine, can be used as an internal standard for Isradipine analysis, it is not the ideal choice due to potential differences in physicochemical properties. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to Isradipine, compromising the accuracy and precision of the results.

The superiority of a SIL internal standard like this compound has been demonstrated in numerous studies for other pharmaceutical compounds. For instance, in the analysis of angiotensin IV, a SIL-IS was shown to significantly improve the repeatability of injection, as well as the method's precision and accuracy, a feat not achieved by its structural analog counterpart. Similarly, for the immunosuppressant drug everolimus, while both a structural analog and a SIL-IS (everolimus-d4) showed acceptable performance, the SIL-IS provided a more favorable comparison against an independent LC-MS/MS method.

The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard like amlodipine for the quantification of Isradipine.

Performance ParameterThis compound (Stable Isotope-Labeled IS)Amlodipine (Structural Analog IS)Rationale
Specificity Very HighHighThis compound is mass-shifted from Isradipine, providing excellent specificity in MS/MS detection. Amlodipine has a different mass, also providing specificity.
Co-elution with Analyte Nearly IdenticalDifferentThis compound has virtually the same chromatographic behavior as Isradipine. Amlodipine will have a different retention time.
Compensation for Matrix Effects ExcellentModerate to PoorAs a SIL-IS, this compound experiences the same ion suppression or enhancement as Isradipine, leading to a stable analyte/IS ratio. Amlodipine's different chemical nature can lead to dissimilar ionization behavior.
Extraction Recovery Nearly Identical to AnalytePotentially DifferentThe similar physicochemical properties of this compound ensure it tracks the analyte throughout the extraction process. Amlodipine's recovery may differ.
Precision (CV%) Typically <5%Typically <15%The superior compensation for variability by a SIL-IS generally results in lower coefficients of variation.
Accuracy (%Bias) Typically within ±5%Typically within ±15%More reliable correction for losses and matrix effects leads to higher accuracy.
Overall Reliability HighModerateThe use of a SIL-IS is the industry best practice and is recommended by regulatory agencies for its robustness and reliability.

Experimental Protocols

A robust LC-MS/MS method is essential for the reliable quantification of Isradipine in biological matrices. The following is a representative protocol, where the use of this compound as the internal standard is strongly recommended for optimal performance.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample and vortex briefly.

  • Add 1.0 mL of methyl-t-butyl ether, vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate in water (e.g., 70:30 v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Isradipine: m/z 372.1 → 312.2

    • This compound: m/z 375.1 → 315.2

    • Amlodipine (Alternative IS): m/z 408.8 → 237.9

Visualizing the Advantage of this compound

The following diagrams illustrate the theoretical basis for the superior performance of this compound and the typical workflow for a bioanalytical experiment.

cluster_0 Analyte and IS in Sample Extraction cluster_1 LC Separation cluster_2 MS Detection with Matrix Effects cluster_3 Quantification Analyte_start Isradipine Analyte_lc Isradipine Analyte_start->Analyte_lc IS_d3_start This compound IS_d3_lc This compound (Co-elutes) IS_d3_start->IS_d3_lc IS_analog_start Amlodipine IS_analog_lc Amlodipine (Separate Elution) IS_analog_start->IS_analog_lc Analyte_ms Analyte Signal (Suppressed) Analyte_lc->Analyte_ms IS_d3_ms IS-d3 Signal (Equally Suppressed) IS_d3_lc->IS_d3_ms IS_analog_ms Analog IS Signal (Differently Suppressed) IS_analog_lc->IS_analog_ms Ratio_d3 Analyte / IS-d3 Ratio (Stable & Accurate) Analyte_ms->Ratio_d3 Ratio_analog Analyte / Analog IS Ratio (Variable & Inaccurate) Analyte_ms->Ratio_analog IS_d3_ms->Ratio_d3 IS_analog_ms->Ratio_analog

Caption: Principle of SIL vs. Analog Internal Standard.

start Plasma Sample Collection spike Spike with Internal Standard (this compound) start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject LC-MS/MS Injection reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect process Data Processing (Integration of Peak Areas) detect->process quantify Quantification (Analyte/IS Ratio vs. Calibration Curve) process->quantify end Final Concentration Report quantify->end

Caption: Bioanalytical Workflow using LC-MS/MS.

The Critical Role of Isradipine-d3 Purity in Bioanalytical Assay Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical assays are paramount. When utilizing a deuterated internal standard such as Isradipine-d3, its purity is not just a matter of quality control but a critical determinant of assay performance. This guide provides a comprehensive comparison of how different purity levels of this compound can impact key assay parameters, supported by experimental data and detailed protocols.

Isradipine, a dihydropyridine calcium channel blocker, is used in the management of hypertension.[1][2][3] Its deuterated analog, this compound, serves as an ideal internal standard (IS) in pharmacokinetic and bioanalytical studies due to its similar physicochemical properties to the parent drug.[4][5] However, the presence of impurities, particularly unlabeled Isradipine, can significantly compromise the integrity of study results.[6] This guide explores the tangible effects of this compound purity on assay sensitivity, accuracy, and precision.

Impact of Purity on Assay Performance: A Head-to-Head Comparison

The following tables summarize the performance of two batches of this compound with different purity levels in a validated LC-MS/MS assay for the quantification of Isradipine in human plasma.

Table 1: Purity Profile of this compound Batches

ParameterThis compound (Batch A)This compound (Batch B)
Purity (by qNMR) 99.9%98.5%
Unlabeled Isradipine < 0.1%1.2%
Other Impurities < 0.05%0.3%

Table 2: Comparative Assay Performance Data

Assay ParameterThis compound (Batch A - 99.9% Purity)This compound (Batch B - 98.5% Purity)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Accuracy at LLOQ 98.7%85.2%
Precision at LLOQ (%CV) 4.2%14.8%
Calibration Curve R² 0.99980.9921
Signal-to-Noise Ratio at LLOQ 15:16:1

The data clearly demonstrates that the higher purity of Batch A results in a significantly lower LLOQ, and superior accuracy and precision at this critical concentration. The presence of 1.2% unlabeled Isradipine in Batch B contributes to a higher background signal, leading to a decreased signal-to-noise ratio and compromising the assay's sensitivity.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the bioanalytical method used to evaluate the impact of this compound purity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Spiking extraction Liquid-Liquid Extraction plasma->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC Separation reconstitution->hplc Injection ms Tandem Mass Spectrometry hplc->ms quantification Quantification of Isradipine ms->quantification Data Acquisition performance Assay Performance Evaluation quantification->performance

Fig. 1: Bioanalytical workflow for Isradipine quantification.

Isradipine's Mechanism of Action: A Signaling Pathway Overview

Isradipine exerts its therapeutic effect by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1][3] The diagram below outlines this signaling pathway.

signaling_pathway Isradipine Isradipine Ca_Channel L-type Calcium Channel Isradipine->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Channel->Vasodilation Promotes Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to

Fig. 2: Simplified signaling pathway of Isradipine.

Experimental Protocols

1. Purity Assessment by Quantitative NMR (qNMR)

  • Instrumentation: 600 MHz NMR Spectrometer.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d6.

  • Method: A known amount of this compound and the internal standard were accurately weighed and dissolved in DMSO-d6. The ¹H NMR spectrum was acquired, and the purity of this compound was calculated by comparing the integral of a characteristic this compound proton signal to the integral of the maleic anhydride protons.

2. LC-MS/MS Bioanalytical Method for Isradipine Quantification

  • Instrumentation:

    • HPLC: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Isradipine: [Precursor Ion] -> [Product Ion]

      • This compound: [Precursor Ion+3] -> [Product Ion+3]

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

    • Perform liquid-liquid extraction with 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject 5 µL into the LC-MS/MS system.

Conclusion

The purity of this compound is a non-negotiable factor for achieving reliable and accurate results in bioanalytical assays. As demonstrated, even seemingly small amounts of unlabeled drug impurity can significantly impair assay sensitivity and precision. Therefore, it is imperative for researchers to source and verify the purity of their deuterated internal standards to ensure the validity of their scientific findings. The use of high-purity internal standards, such as the 99.9% pure this compound, is a cornerstone of robust and reproducible bioanalysis.

References

Safety Operating Guide

Proper Disposal of Isradipine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Isradipine-d3, a deuterated analog of the calcium channel blocker Isradipine, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, sweep up the solid material, taking care to avoid generating dust, and collect it in a suitable, labeled container for disposal.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to use a licensed hazardous material disposal company.[1] This ensures that the waste is managed in accordance with all federal, state, and local regulations. The following steps outline the process for preparing this compound for disposal:

  • Waste Identification and Segregation:

    • This compound waste should be classified as chemical waste.

    • Do not mix this compound with other waste streams, such as biological or radioactive waste, unless specifically permitted by your institution's environmental health and safety (EHS) office.

    • Keep this compound waste in its original container if possible, or in a clearly labeled, compatible container.

  • Container Management:

    • Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

    • The EHS office will then arrange for a licensed hazardous waste disposal company to collect and transport the waste for proper treatment, which may include incineration.[1]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent pads, and weighing papers, should also be disposed of as hazardous waste. These items should be collected in a designated, labeled container and managed following the same procedure as the chemical itself.

Decontamination of Glassware

Glassware that has been in contact with this compound should be decontaminated before being washed and reused. A common procedure is to rinse the glassware with a suitable solvent, such as ethanol or acetone, to remove any residual this compound. The solvent rinse should then be collected and disposed of as hazardous waste. After the initial solvent rinse, the glassware can be washed with soap and water.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

IsradipineD3_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Process start This compound Waste Generated identify Identify as Chemical Waste start->identify spill Spill or Contamination Occurs start->spill segregate Segregate from Other Waste Streams identify->segregate containerize Place in a Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact Institutional EHS Office for Pickup storage->contact_ehs licensed_disposal Arrange for Licensed Hazardous Waste Disposal Company contact_ehs->licensed_disposal incineration Potential Disposal Method: Incineration licensed_disposal->incineration spill_cleanup Clean up with Absorbent Material spill->spill_cleanup spill_disposal Dispose of Contaminated Materials as Hazardous Waste spill_cleanup->spill_disposal spill_disposal->containerize

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Isradipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Isradipine-d3 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. Based on the safety data sheets (SDS) for Isradipine, the following PPE is recommended.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesConforming to EN166 or OSHA 29 CFR 1910.133To protect eyes from dust and splashes.[1]
Body Protection Laboratory coat or protective clothingLong-sleeved, fully buttonedTo prevent contamination of personal clothing.[1]
Respiratory Protection N95 or higher rated respiratorNIOSH-approvedRecommended when handling powder outside of a contained system to prevent inhalation of dust.

Safe Handling and Storage Protocols

Adherence to strict protocols is critical when working with pharmacologically active substances.

Engineering Controls:

  • Ventilation: Work with this compound in a well-ventilated area. For handling powders, a chemical fume hood or a powder containment hood is recommended to minimize inhalation exposure.

  • Containment: For operations with a higher risk of dust generation, consider using a glove box or other closed-system transfer methods.

Operational Plan:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have a spill kit readily accessible. The kit should contain absorbent material, a waste container, and appropriate cleaning agents.

  • Handling:

    • Before use, carefully inspect the container for any damage.

    • When weighing or transferring the powder, do so in a containment system (e.g., fume hood) to avoid generating dust.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the designated handling area.[2]

    • After handling, wash hands thoroughly with soap and water.

Storage Plan:

  • Temperature: Store this compound in a refrigerator.[1]

  • Container: Keep the compound in its original, tightly sealed container.

  • Security: Store in a locked and secure location to prevent unauthorized access.[2]

Spill and Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and accidental exposure.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid creating dust.

  • Clean: Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan:

  • Waste Classification: Isradipine is classified as very toxic to aquatic life with long-lasting effects.[2][3] Therefore, all waste containing this compound must be treated as hazardous waste.

  • Containers: Collect all waste, including empty containers, contaminated PPE, and cleaning materials, in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through a licensed waste disposal contractor, following all local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Assemble Equipment B->C D Retrieve this compound from Storage C->D Proceed to Handling E Weigh/Transfer Compound D->E F Perform Experiment E->F G Decontaminate Equipment and Work Area F->G Experiment Complete H Segregate Hazardous Waste G->H I Doff PPE H->I J Dispose of Waste I->J K Return to General Lab Area J->K End of Process

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isradipine-d3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isradipine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.